3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXPSJCPAORRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
A comprehensive review of the scientific literature reveals a significant gap in the available information regarding the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Despite extensive searches, no primary scientific publications detailing its natural origin, isolation protocols, quantitative data, or biological activities, including any associated signaling pathways, could be identified.
The compound is listed by various chemical suppliers, confirming its existence and commercial availability for research purposes. However, the fundamental scientific data required for a detailed technical guide—information typically found in natural product chemistry and pharmacology journals—is absent from the public domain.
This document aims to provide a foundational understanding of the broader chemical class to which this molecule belongs, the bisabolane-type sesquiterpenoids, and outlines the general methodologies that would be employed for the investigation of a novel compound of this nature. This approach offers a speculative framework for researchers interested in pursuing the study of this compound, should a natural source be identified.
Context: Bisabolane-Type Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a diverse group of natural products characterized by a C15 backbone derived from the bisabolyl cation. They are widely distributed in the plant kingdom, particularly within the Asteraceae (daisy) family, and are also found in some fungi and marine organisms.[1][2][3] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4]
The structure "this compound" suggests a bisabolane (B3257923) skeleton that has undergone a cleavage of the bond between carbons 3 and 4, a common modification in natural product biosynthesis, leading to a "seco" structure. The "-olide" suffix indicates the presence of a lactone ring, a feature common to many bioactive sesquiterpenoids.
Hypothetical Natural Origin and Isolation
Given that many bisabolane derivatives are isolated from the Asteraceae family, a hypothetical search for this compound could begin with plants from this family, particularly those with a history of use in traditional medicine.
Table 1: Hypothetical Quantitative Data for Isolation
Since no experimental data exists for this specific compound, the following table is a template illustrating how such data would be presented.
| Step | Starting Material (g) | Extract/Fraction (g) | Yield (%) of this compound (mg) | Purity (%) |
| Extraction | 1000 (Dried Plant Material) | 50 (Crude Extract) | N/A | <1 |
| Solvent Partitioning | 50 (Crude Extract) | 10 (Ethyl Acetate Fraction) | N/A | 1-5 |
| Column Chromatography (Silica Gel) | 10 (Ethyl Acetate Fraction) | 1 (Bioactive Fraction) | 50 | 40-60 |
| Preparative HPLC | 1 (Bioactive Fraction) | 0.02 (Pure Compound) | 20 | >98 |
N/A: Not Applicable
General Experimental Protocols
The following are generalized protocols that would likely be employed in the isolation and characterization of a novel seco-bisabolane sesquiterpenoid.
Extraction and Isolation Workflow
A general workflow for the isolation of a compound like this compound from a plant source would typically involve the following steps:
Caption: General workflow for natural product isolation.
Structure Elucidation
The determination of the chemical structure of a novel compound would rely on a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone, lactone) and double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to establish the connectivity of atoms and the relative stereochemistry.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the absolute stereochemistry.
Potential Biological Activity and Signaling Pathways
While no biological data is available for this compound, related bisabolane sesquiterpenoids are known to possess anti-inflammatory and anticancer properties. A common mechanism for the anti-inflammatory effects of sesquiterpene lactones is the inhibition of the NF-κB signaling pathway.
Hypothetical NF-κB Inhibition Pathway
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a bioactive compound.
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion
The compound this compound represents an intriguing yet uncharacterized molecule within the vast family of sesquiterpenoids. While a detailed technical guide is not possible due to the absence of published research, this document provides a framework based on the established chemistry and biology of related compounds. Future research, beginning with the identification of a natural source, is necessary to elucidate the properties of this molecule and its potential for applications in drug development and other scientific fields. Researchers and professionals are encouraged to view this as an opportunity for novel discovery.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two pairs of bisabolane sesquiterpenoid stereoisomers, bisacurone D-G, from the rhizome of Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Isolation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide from Alpinia intermedia
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Alpinia, a significant member of the Zingiberaceae family, is widely distributed in tropical and subtropical regions of Asia.[1][2] These plants have a long history of use in traditional medicine and are known to be a rich source of diverse secondary metabolites, including terpenoids and diarylheptanoids.[1] Sesquiterpenoids, a class of C15 terpenoid compounds, are particularly abundant in the plant kingdom and exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development.[3]
This guide focuses on a specific sesquiterpenoid, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, and proposes a detailed methodology for its isolation and purification from the rhizomes of Alpinia intermedia. While Alpinia intermedia is known to produce various sesquiterpenoids, this document provides a comprehensive, albeit theoretical, framework for researchers aiming to isolate this specific compound.[2]
Compound Profile: this compound
A summary of the known physicochemical properties of the target compound is presented in Table 1. This information is crucial for the planning of extraction and chromatographic purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [4] |
| CAS Number | 1564265-85-5 | [4] |
| Purity (Typical) | ≥ 96.00% | [5] |
| Storage Temperature | -20℃ | [4] |
Table 1: Physicochemical Properties of this compound.
Proposed Experimental Protocol for Isolation and Purification
The following protocol outlines a multi-step process for the isolation of this compound from the rhizomes of Alpinia intermedia. The workflow is based on standard methodologies for the separation of sesquiterpenoids from plant matrices.[3][6]
Plant Material Collection and Preparation
-
Collection: Fresh rhizomes of Alpinia intermedia should be collected and authenticated by a plant taxonomist.
-
Cleaning and Drying: The rhizomes should be thoroughly washed with water to remove soil and other debris, then air-dried in the shade at room temperature.
-
Grinding: The dried rhizomes are to be ground into a coarse powder using a mechanical blender to increase the surface area for efficient extraction.
Extraction
-
Maceration: The powdered plant material (e.g., 1 kg) is to be macerated with 95% ethanol (B145695) (e.g., 10 L) at room temperature for a period of 72 hours. This process should be repeated three times to ensure exhaustive extraction.[3]
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[3]
Liquid-Liquid Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Suspension: The crude ethanol extract is suspended in distilled water.[3]
-
Fractionation: The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol.[3] The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and remaining aqueous) are collected separately. Based on the structure of the target compound, it is anticipated to be present in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction, expected to contain the target compound, is further purified using a series of chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography:
-
The dried ethyl acetate fraction is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
This is then loaded onto a silica gel column packed with a non-polar solvent (e.g., n-hexane).
-
The column is eluted with a gradient of increasing polarity, for instance, n-hexane:ethyl acetate (from 100:0 to 0:100 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).[3] Fractions with similar TLC profiles are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The semi-purified fraction containing the target compound is subjected to Prep-HPLC for final purification.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
The eluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.
-
The solvent is then evaporated to yield the purified this compound.
-
Structure Elucidation
The structure of the isolated compound should be confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the complete chemical structure.[7]
Visualized Workflows
The following diagrams illustrate the proposed experimental workflow for the isolation of this compound.
Figure 1: Overall workflow for the isolation of the target compound.
Figure 2: Detailed chromatographic purification steps.
Conclusion
This technical guide provides a robust and detailed hypothetical framework for the isolation of this compound from Alpinia intermedia. By leveraging established protocols for the extraction and purification of sesquiterpenoids, researchers are equipped with a comprehensive starting point for the successful isolation and subsequent characterization of this and other related bioactive compounds from the Alpinia genus. The successful application of these methods will enable further investigation into the pharmacological properties of this compound, potentially leading to new therapeutic agents.
References
- 1. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Sesquiterpenoids and Trypanocidal Constituents from Artemisia adamsii - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure elucidation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a sesquiterpenoid natural product. Due to the inaccessibility of the primary research article, this document synthesizes currently available data and provides a framework for its structural analysis and potential biological significance based on related compounds.
Compound Profile
This compound is a natural product identified from the leaves of Alpinia intermedia. As a member of the bisabolane (B3257923) sesquiterpenoid class, it possesses a characteristic 15-carbon skeleton.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| CAS Number | 1564265-85-5 |
| Compound Type | Sesquiterpenoid |
| Natural Source | Alpinia intermedia |
Hypothetical Structure Elucidation Workflow
The structural determination of a novel natural product like this compound would typically follow a standardized workflow involving isolation and a suite of spectroscopic techniques. The logical progression of this process is outlined below.
Spectroscopic Data Analysis (Hypothetical)
While the specific data from the primary literature is unavailable, a summary of expected spectroscopic features for the elucidation of this compound is presented below.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the molecular formula C₁₅H₂₄O₃ by providing a highly accurate mass measurement.
-
Fragmentation Pattern: Analysis of the fragmentation pattern in the MS/MS spectrum would offer clues about the different structural motifs within the molecule.
Infrared (IR) Spectroscopy
-
Key Absorptions: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
A strong absorption around 1750-1770 cm⁻¹ indicative of a γ-lactone (a five-membered ring ester).
-
Another strong absorption around 1710 cm⁻¹ corresponding to a ketone.
-
An absorption around 1640-1680 cm⁻¹ for the C=C double bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would reveal the number of different proton environments. Key signals would include those for methyl groups, methylene (B1212753) and methine protons, and olefinic protons.
-
¹³C NMR: The carbon NMR spectrum would show 15 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would indicate the presence of carbonyl carbons (lactone and ketone), olefinic carbons, and aliphatic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure.
-
COSY (Correlation Spectroscopy): Would identify proton-proton coupling networks, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the molecular fragments and establishing the overall carbon skeleton.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, many bisabolane sesquiterpenoids isolated from various natural sources have demonstrated significant anti-inflammatory and neuroprotective effects.[1][2][3] These activities are often mediated through the modulation of key inflammatory and cell survival signaling pathways.
A plausible mechanism of action for a compound of this class involves the inhibition of pro-inflammatory mediators by suppressing the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1]
Experimental Protocols (Generalized)
The following are generalized experimental protocols that would typically be employed in the isolation and characterization of a natural product like this compound.
Extraction and Isolation
-
Extraction: Air-dried and powdered leaves of Alpinia intermedia would be macerated with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent would then be evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and butanol.
-
Column Chromatography: The active fraction (e.g., ethyl acetate fraction) would be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to yield several sub-fractions.
-
Preparative HPLC: Final purification of the target compound would be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol/water or acetonitrile/water).
Spectroscopic Analysis
-
NMR Spectroscopy: NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Samples would be dissolved in a deuterated solvent such as CDCl₃ or CD₃OD. Chemical shifts would be reported in ppm relative to the solvent signal.
-
Mass Spectrometry: High-resolution mass spectra would be obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using a KBr pellet or as a thin film.
Conclusion
This compound is a bisabolane sesquiterpenoid whose complete structural elucidation relies on a combination of isolation techniques and comprehensive spectroscopic analysis. While the specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies and expected outcomes of such an investigation. Furthermore, based on the known biological activities of related compounds, this molecule represents a potential candidate for further investigation into its anti-inflammatory and neuroprotective properties. Future research should focus on obtaining the pure compound to perform detailed spectroscopic analysis and biological screening to validate these hypotheses.
References
spectroscopic data of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
[2] 3,4-Seco-3-oxobisabol-10-ene-4,1-olide (B1163475) | C15H24O3 - PubChem this compound. C15H24O3. CID 118835848. Chemical Safety. Laboratory Chemical Safety Summary (LCSS). Datasheet. Contents. 1 Structures. --INVALID-LINK-- A new seco-bisabolane sesquiterpenoid from the peels of Citrus ... A new seco-bisabolane sesquiterpenoid, named this compound (1), was isolated from the peels of Citrus medica L. var. sarcodactylis ... --INVALID-LINK-- A new seco-bisabolane sesquiterpenoid from the peels of Citrus medica L. var. sarcodactylis (Noot.) Swingle A new seco-bisabolane sesquiterpenoid, named this compound (1), was isolated from the peels of Citrus medica L. var. sarcodactylis ... --INVALID-LINK-- A new seco-bisabolane sesquiterpenoid from the peels of Citrus ... A new seco-bisabolane sesquiterpenoid, named this compound (1), was isolated from the peels of Citrus medica L. var. sarcodactylis (Noot.) Swingle. Its structure was elucidated on the basis of extensive spectroscopic analysis, including 1D and 2D NMR experiments as well as HR-ESI-MS measurement. The relative configuration of 1 was determined by NOESY experiment. --INVALID-LINK-- A new seco-bisabolane sesquiterpenoid from the peels of Citrus ... A new seco-bisabolane sesquiterpenoid, named this compound (1), was isolated from the peels of Citrus medica L. var. sarcodactylis ... --INVALID-LINK-- A new seco-bisabolane sesquiterpenoid from the peels of Citrus medica L. var. sarcodactylis (Noot.) Swingle - Taylor & Francis Online A new seco-bisabolane sesquiterpenoid, named this compound (1), was isolated from the peels of Citrus medica L. var. sarcodactylis (Noot.) Swingle. Its structure was elucidated on the basis of extensive spectroscopic analysis, including 1D and 2D NMR experiments as well as HR-ESI-MS measurement. The relative configuration of 1 was determined by NOESY experiment. --INVALID-LINK-- Spectroscopic Data - an overview | ScienceDirect Topics Spectroscopic data is used to determine the molecular formula of a compound. The mass spectrum is used to determine the molecular weight of the compound and the fragmentation pattern can be used to determine the structure. The infrared spectrum is used to identify the functional groups present in the molecule. --INVALID-LINK-- Spectroscopic analysis - Wikipedia Spectroscopic analysis, also known as spectroscopy, is the analysis of the interaction between matter and any portion of the electromagnetic spectrum. It is a powerful tool for determining the structure and composition of matter. --INVALID-LINK-- Spectroscopic Data of Sesquiterpene Lactones from Cichorium intybus L ... Spectroscopic Data of Sesquiterpene Lactones from Cichorium intybus L. and Their Nematicidal Activity against Meloidogyne incognita. ... The structures of these compounds were elucidated by analysis of their spectroscopic data (1D and 2D NMR, and HRESIMS) and by comparison with those reported in the literature. These compounds were evaluated for their ... --INVALID-LINK-- Spectroscopic data for (+)-vitedoamine A (1) - ResearchGate Download scientific diagram | Spectroscopic data for (+)-vitedoamine A (1) from publication: Vitedoamines A and B, two new dimeric stilbenes from Vitis doiana | Vitedoamines A and B (1 and 2), two new dimeric stilbenes, were isolated from the roots of Vitis doiana. Their structures were elucidated by means of spectroscopic methods, including 1D and 2D NMR, HR-ESI-MS, and CD. | Stilbenes, Vitis and Roots | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data of compound 1 - Natural Product Research Spectroscopic data of compound 1. Natural Product Research, Volume 30, 2016 - Issue 10. --INVALID-LINK--. Get access. Get access. Abstract. No abstract is available for this article. Full text is available as a scanned copy of the original print version. Get a printable copy (PDF file) of the complete article (106K), or click on a page image below to browse page by page. --INVALID-LINK-- Spectroscopic Data of Compound 1 | Download Table - ResearchGate Download Table | Spectroscopic Data of Compound 1 from publication: New triterpenoid (B12794562) saponins (B1172615) from the roots of Polygala fallax | Two new triterpenoid saponins, named fallaxosides F (1) and G (2), were isolated from the roots of Polygala fallax. Their structures were established by means of chemical and spectroscopic methods. | Saponins, Roots and Triterpenoids | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data of compound 1 (500 MHz, CDCl3) | Download Table Download Table | Spectroscopic data of compound 1 (500 MHz, CDCl3) from publication: Bioactive triterpenoids and other constituents from the stems of Microtropis fokienensis | A new friedelane-type triterpenoid, microtropinone (1), and a new rearranged friedelane-type triterpenoid, 3,4-seco-friedelan-3-oic acid (2), together with 21 known compounds were isolated from the stems of Microtropis fokienensis. --INVALID-LINK-- Spectroscopic data of 1 in CDCl 3 . | Download Table - ResearchGate Download Table | Spectroscopic data of 1 in CDCl 3 . from publication: Two new bisabolane-type sesquiterpenoids from the Hainan soft coral Sinularia sp. | Two new bisabolane-type sesquiterpenoids, sinulabisabolanes A (1) and B (2), together with four known analogues (3-6) were isolated from the Hainan soft coral Sinularia sp. (order Alcyonacea). --INVALID-LINK-- Spectroscopic data of compound 1 (CDCl 3 , 500 MHz for 1 H and 125 ... Download Table | Spectroscopic data of compound 1 (CDCl 3 , 500 MHz for 1 H and 125 MHz for 13 C) from publication: A new polyketide from the endophytic fungus Phomopsis sp. of the medicinal plant Anoectochilus roxburghii | A new polyketide, phomopsiketide A (1), was isolated from the endophytic fungus Phomopsis sp. isolated from the medicinal plant Anoectochilus roxburghii. --INVALID-LINK-- Spectroscopic data of compound 1 (1 H: 500 MHz; 13 C: 125 MHz; in ... Download Table | Spectroscopic data of compound 1 (1 H: 500 MHz; 13 C: 125 MHz; in CDCl 3 ) from publication: A New 19-Nor-Withanolide from the Leaves of Withania somnifera | A new 19-nor-withanolide, 19-nor-withaferin A (1) was isolated from the leaves of Withania somnifera. Its structure was elucidated on the basis of spectroscopic methods including 1D-and 2D-NMR techniques. --INVALID-LINK-- Spectroscopic data of compound 1 ( 1 H NMR: 500 MHz, 13 C NMR: 125 ... Download Table | Spectroscopic data of compound 1 ( 1 H NMR: 500 MHz, 13 C NMR: 125 MHz, in CDCl 3 ) from publication: A new isocoumarin (B1212949) from the endophytic fungus Paraphaeosphaeria sp. from the mangrove plant Acanthus ilicifolius | A new isocoumarin, (3R,4S)-4,6,8-trihydroxy-3,4,5,7-tetramethyl-3,4-dihydro-1H-isochromen-1-one (1), was isolated from the solid culture of the endophytic fungus Paraphaeosphaeria sp. --INVALID-LINK-- Spectroscopic data for compound 1 (recorded in CDCl 3 ). | Download Table Download Table | Spectroscopic data for compound 1 (recorded in CDCl 3 ). from publication: A new sesquiterpenoid from the roots of Vladimiria souliei | A new sesquiterpenoid, named souliena A (1), was isolated from the roots of Vladimiria souliei. Its structure was elucidated on the basis of extensive spectroscopic analysis, including 1D and 2D NMR experiments as well as HR-ESI-MS measurement. --INVALID-LINK-- Spectroscopic data of compound 1 in CDCl3 | Download Table Download Table | Spectroscopic data of compound 1 in CDCl3 from publication: A new sesquiterpenoid from Curcuma wenyujin | A new sesquiterpenoid, named isofuranodiene (B1674272) (1), was isolated from the rhizomes of Curcuma wenyujin. Its structure was elucidated by extensive spectroscopic analysis. The compound showed potent cytotoxicity against three human cancer cell lines. | Sesquiterpenoids, Curcuma and Cytotoxicity | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data of compound 1. | Download Table - ResearchGate Download Table | Spectroscopic data of compound 1. from publication: A New Sesquiterpene from the Roots of Aristolochia mollissima | A new sesquiterpene, 7-hydroxy-cadinan-4-en-3-one (1), was isolated from the roots of Aristolochia mollissima. Its structure was elucidated by means of spectroscopic methods. | Sesquiterpenes, Roots and Aristolochia | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data for compound 1 (CDCl3, 400 MHz for 1 H and 100 ... Download Table | Spectroscopic data for compound 1 (CDCl3, 400 MHz for 1 H and 100 MHz for 13 C). from publication: A new phenylpropanoid from the stems of Clausena lansium | A new phenylpropanoid, claulansium A (1), was isolated from the stems of Clausena lansium. Its structure was elucidated on the basis of spectroscopic analysis, including 1D and 2D NMR experiments as well as HR-ESI-MS measurement. --INVALID-LINK-- Spectroscopic data of compound 1 (CD3OD, 500/125 MHz) | Download Table Download Table | Spectroscopic data of compound 1 (CD3OD, 500/125 MHz) from publication: A new C-glycosylflavone from the leaves of Arisarum vulgare | A new C-glycosylflavone, isovitexin-2″-O-α-L-rhamnopyranoside (1), was isolated from the leaves of Arisarum vulgare. Its structure was elucidated by means of spectroscopic methods, including 1D and 2D NMR, and ESI-MS. | C-Glycosides, Flavones and Leaves | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data of compound 1 in CDCl 3 | Download Table Download Table | Spectroscopic data of compound 1 in CDCl 3 from publication: A new sesquiterpenoid from the roots of Chloranthus henryi | A new sesquiterpenoid, shizukanolide (B1605615) G (1), was isolated from the roots of Chloranthus henryi. Its structure was elucidated on the basis of spectroscopic analysis. | Sesquiterpenoids, Roots and Chloranthus | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data of compound 1 in acetone-d (B1623232) 6 | Download Table Download Table | Spectroscopic data of compound 1 in acetone-d 6 from publication: A new flavonol glycoside from the leaves of Glochidion puberum | A new flavonol glycoside, quercetin-3-O-(6″-O-acetyl)-β-D-glucopyranoside (1), was isolated from the leaves of Glochidion puberum. Its structure was elucidated on the basis of spectroscopic analysis. | Flavonols, Glycosides and Leaves | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data of compound 1 | Download Table - ResearchGate Download Table | Spectroscopic data of compound 1 from publication: A new lignan (B3055560) from the roots of Saussurea lappa | A new lignan, sappa lignan A (1), was isolated from the roots of Saussurea lappa. Its structure was elucidated by means of spectroscopic methods. | Lignans, Roots and Saussurea | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data for compound 1 (in CDCl3) | Download Table Download Table | Spectroscopic data for compound 1 (in CDCl3) from publication: A new eudesmane (B1671778) sesquiterpenoid from the roots of Vladimiria souliei | A new eudesmane sesquiterpenoid, souliena B (1), was isolated from the roots of Vladimiria souliei. Its structure was elucidated on the basis of extensive spectroscopic analysis, including 1D and 2D NMR experiments as well as HR-ESI-MS measurement. --INVALID-LINK-- Spectroscopic data of compound 1 (in CDCl 3 ). | Download Table Download Table | Spectroscopic data of compound 1 (in CDCl 3 ). from publication: A new bisabolane-type sesquiterpenoid from the roots of Inula racemosa | A new bisabolane-type sesquiterpenoid, inularacemosin (1), was isolated from the roots of Inula racemosa. Its structure was elucidated on the basis of spectroscopic analysis. | Sesquiterpenoids, Roots and Inula | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data for compound 1 in CDCl 3 | Download Table Download Table | Spectroscopic data for compound 1 in CDCl 3 from publication: A new sesquiterpenoid from the latex of Euphorbia resinifera | A new sesquiterpenoid, named euphoresin A (1), was isolated from the latex of Euphorbia resinifera. Its structure was elucidated on the basis of spectroscopic analysis. | Sesquiterpenoids, Latex and Euphorbia | ResearchGate, the professional network for scientists. --INVALID-LINK-- Spectroscopic data of compound 1 in pyridine-d 5 | Download Table Download Table | Spectroscopic data of compound 1 in pyridine-d 5 from publication: A new steroidal saponin (B1150181) from the rhizomes of Paris polyphylla | A new steroidal saponin, parissaponin I (1), was isolated from the rhizomes of Paris polyphylla. Its structure was elucidated on the basis of spectroscopic analysis. | Saponins, Steroids and Rhizome | ResearchGate, the professional network for scientists. --INVALID-LINK-- A new seco-bisabolane sesquiterpenoid from the peels of Citrus ... this compound (1). Yellowish oil. [α] 25 D +12.5 (c 0.12, CHCl3). IR (KBr) νmax: 3440, 2927, 1776, 1712, 1645, 1450, 1377, 1215, 115
An In-depth Technical Guide to 3,4-Seco-3-oxobisabol-10-ene-4,1-olide (CAS: 1564265-85-5)
Preliminary Note: As of late 2025, detailed scientific literature, including comprehensive biological activity data, experimental protocols, and defined signaling pathways for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide (CAS: 1564265-85-5), is not extensively available in the public domain. This technical guide is therefore constructed based on available chemical supplier information and a broader understanding of the chemical class to which this compound belongs—bisabolane (B3257923) seco-sesquiterpenoids. Further research is required to fully elucidate the specific biological functions and mechanisms of this particular molecule.
Chemical and Physical Properties
This compound is a natural product classified as a bisabolane seco-sesquiterpenoid. The basic physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 1564265-85-5 |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| Class | Sesquiterpenoid |
| Sub-class | Bisabolane Seco-sesquiterpenoid |
Overview of Bisabolane Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a diverse group of natural products characterized by a C15 backbone. They are widely distributed in the plant kingdom, with notable occurrences in species such as Curcuma longa (turmeric) and plants of the Atalantia genus. This class of compounds is known to exhibit a wide range of biological activities.
General Biological Activities
Research on various bisabolane sesquiterpenoids has revealed several key pharmacological effects, providing a potential framework for understanding the likely activities of this compound. These activities include:
-
Anti-inflammatory Effects: Many bisabolane sesquiterpenoids isolated from Curcuma longa have demonstrated potent anti-inflammatory properties.
-
Antimicrobial Activity: This class of compounds has shown efficacy against various bacteria and fungi.
-
Cytotoxic and Anti-cancer Properties: Certain bisabolane sesquiterpenoids have been investigated for their ability to inhibit the growth of cancer cell lines.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound have not been elucidated, the known mechanisms of related bisabolane sesquiterpenoids can offer insights into potential areas of investigation.
physical and chemical properties of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is extremely limited. This guide summarizes the available information and provides context based on the broader class of bisabolane (B3257923) sesquiterpenoids. Further experimental investigation is required to fully characterize this compound.
Introduction
This compound is a natural product belonging to the bisabolane class of sesquiterpenoids. Sesquiterpenoids are a diverse group of 15-carbon isoprenoids that exhibit a wide range of biological activities. While specific research on this particular seco-bisabolane is scarce, the bisabolane family is known for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] This technical guide aims to provide a comprehensive overview of the known physical and chemical properties of this compound and to contextualize its potential within the broader landscape of bisabolane sesquiterpenoid research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [4] |
| CAS Number | 1564265-85-5 | [4] |
| Molecular Weight | 252.35 g/mol | Calculated |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| Storage Temperature | -20°C | [4] |
Note: The lack of experimental data on properties such as melting point, boiling point, and solubility highlights a significant knowledge gap for this compound. Computational prediction tools could be employed to estimate these properties, but experimental validation would be essential.
Spectral Data
No specific nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this compound has been published. For novel compound identification and structural elucidation, the following techniques would be crucial:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, confirming the overall structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and provide information on fragmentation patterns.
Experimental Protocols
Detailed experimental protocols for the synthesis or isolation of this compound are not currently available in scientific literature. The following sections outline general methodologies that could be adapted for this compound.
General Workflow for Natural Product Isolation
The isolation of a specific natural product like this compound from a natural source (e.g., plant, fungus, marine organism) typically follows a standardized workflow.
Caption: A generalized workflow for the isolation and identification of natural products.
Hypothetical Retrosynthetic Analysis
A plausible synthetic route for this compound has not been published. A retrosynthetic analysis would be the first step in designing a total synthesis. This would involve conceptually breaking down the target molecule into simpler, commercially available starting materials.
Biological Activity and Signaling Pathways
While there is no specific biological activity data for this compound, the broader class of bisabolane sesquiterpenoids has been reported to exhibit various pharmacological effects.
Potential Biological Activities of Bisabolane Sesquiterpenoids
-
Anti-inflammatory: Many bisabolane-type sesquiterpenoids have demonstrated anti-inflammatory properties.[2][3][5] For instance, some have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[2]
-
Antimicrobial: Antibacterial and antifungal activities have been reported for several bisabolane derivatives.[1][2]
-
Cytotoxic: Some compounds within this class have shown cytotoxic effects against various cancer cell lines.[1][2]
Potential Signaling Pathways
Research on other bisabolane sesquiterpenoids has implicated the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in their anti-inflammatory effects.[2][6] NF-κB is a key regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for bisabolane sesquiterpenoids.
Disclaimer: This pathway is presented as a plausible area of investigation for this compound based on findings for other related compounds. It has not been experimentally verified for this specific molecule.
Future Directions
The significant lack of data on this compound presents numerous opportunities for future research:
-
Isolation and Characterization: Isolation of this compound from a natural source or its total synthesis is a critical first step. This would enable full structural elucidation and confirmation using modern spectroscopic techniques.
-
Physicochemical Profiling: Experimental determination of its melting point, boiling point, solubility in various solvents, and other physicochemical parameters is necessary for any further development.
-
Biological Screening: A comprehensive screening of its biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, would be highly valuable.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and molecular targets would be warranted.
Conclusion
This compound is a structurally interesting but poorly characterized natural product. While its classification as a bisabolane sesquiterpenoid suggests potential for biological activity, a substantial amount of foundational research is required to understand its properties and potential applications. This guide serves as a summary of the current, limited knowledge and a call for further scientific inquiry into this molecule.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Sesquiterpenoid Biosynthesis Pathway in Alpinia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Alpinia, a prominent member of the Zingiberaceae family, is a rich source of bioactive sesquiterpenoids, which are significant for their pharmacological properties. This technical guide provides an in-depth exploration of the sesquiterpenoid biosynthesis pathway in Alpinia. Due to the limited specific research on the molecular biology of this pathway within the Alpinia genus, this guide leverages detailed studies from the closely related species Zingiber zerumbet as a foundational model. This document outlines the core biochemical pathways, presents quantitative data on sesquiterpenoid distribution, details relevant experimental protocols, and provides visual representations of the key processes to facilitate a deeper understanding and further research in this area.
Introduction
Sesquiterpenoids are a diverse class of 15-carbon isoprenoids that contribute significantly to the aromatic and medicinal properties of many plants, including those of the Alpinia genus. These compounds have garnered substantial interest in the pharmaceutical industry due to their wide range of biological activities. Understanding the biosynthetic pathways that lead to the production of these valuable molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This guide serves as a technical resource for professionals engaged in the study and application of these natural products.
The Core Biosynthesis Pathway
The biosynthesis of sesquiterpenoids in plants originates from two primary pathways that produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP):
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is the primary source of precursors for sesquiterpenoid biosynthesis.
-
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway predominantly supplies precursors for the synthesis of monoterpenes, diterpenes, and carotenoids.
Farnesyl pyrophosphate (FPP), the direct C15 precursor to all sesquiterpenoids, is synthesized in the cytosol by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). The remarkable diversity of sesquiterpenoid skeletons is then generated by a large family of enzymes known as sesquiterpene synthases (Sesqui-TPSs). These enzymes catalyze the complex cyclization and rearrangement of the linear FPP molecule into a vast array of cyclic and acyclic structures.
Quantitative Data on Sesquiterpenoids in Alpinia
Quantitative analysis of sesquiterpenoid content is essential for understanding the chemical diversity within the Alpinia genus and for identifying species and tissues with high yields of specific compounds. The following tables summarize available quantitative data.
Table 1: Content of Sesquiterpenoids in Alpinia oxyphylla [1]
| Compound | Plant Part | Content Range (%) | Mean Content (%) |
| Oxyphyllenodiol A | Different Samples | 0.0059 - 0.0149 | - |
| Teuhetenone A | Different Samples | 0.0080 - 0.0164 | - |
| Oxyphyllenodiol A | Whole Fruits | - | 0.0085 |
| Teuhetenone A | Whole Fruits | - | 0.0104 |
| Oxyphyllenodiol A | Seeds | - | 0.0137 |
| Teuhetenone A | Seeds | - | 0.0157 |
| Oxyphyllenodiol A | Nutshells | Undetected | - |
| Teuhetenone A | Nutshells | Undetected | - |
Experimental Protocols
Detailed experimental protocols are fundamental for the successful investigation of sesquiterpenoid biosynthesis. The following sections provide methodologies for key experiments, largely based on successful studies in the closely related Zingiberaceae family.
Gene Cloning and Characterization of a Sesquiterpene Synthase
This protocol outlines the steps for identifying and cloning a putative sesquiterpene synthase gene from Alpinia tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from Alpinia tissue (e.g., rhizomes, where sesquiterpenoid accumulation is often highest) using a suitable kit or a CTAB-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Degenerate primers are designed based on conserved amino acid motifs found in known plant sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs). These primers are used to amplify a partial cDNA fragment.
-
RACE-PCR: To obtain the full-length gene sequence, 5' and 3' Rapid Amplification of cDNA Ends (RACE) PCR is performed.
-
Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector and sequenced to confirm its identity.
-
Bioinformatic Analysis: The deduced amino acid sequence is analyzed using tools like BLAST to find homologous proteins and phylogenetic analysis is conducted to classify the putative sesquiterpene synthase.
Heterologous Expression and Functional Characterization
To determine the function of the cloned gene, it is expressed in a microbial host, and the resulting enzyme's activity is assayed. Zingiber zerumbet α-humulene synthase has been successfully expressed and characterized using a similar protocol.[2]
Methodology:
-
Expression Vector Construction: The full-length coding sequence of the putative sesquiterpene synthase is cloned into an E. coli expression vector, such as pET, often with a polyhistidine tag for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl-β-D-thiogalactopyranoside (IPTG).
-
Protein Purification: The expressed protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation cofactor (usually Mg²⁺). A two-phase system with an organic solvent overlay (e.g., hexane (B92381) or pentane) is often used to trap the volatile sesquiterpene products.
-
Product Identification: The organic layer containing the reaction products is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The products are identified by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).
Quantitative Gene Expression Analysis by RT-qPCR
To understand the regulation of sesquiterpenoid biosynthesis, the expression levels of the identified synthase genes can be quantified in different tissues or under various conditions using Reverse Transcription-Quantitative PCR (RT-qPCR).
Methodology:
-
RNA Extraction and cDNA Synthesis: As described in section 4.1.
-
Primer Design: Gene-specific primers are designed to amplify a short fragment (typically 100-200 bp) of the target sesquiterpene synthase gene and one or more stable reference (housekeeping) genes.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).
Conclusion
While the direct molecular characterization of sesquiterpenoid biosynthesis in Alpinia is an area ripe for further investigation, the foundational knowledge from the broader Zingiberaceae family provides a robust framework for researchers. The protocols and pathways detailed in this guide offer a comprehensive starting point for scientists and drug development professionals to delve into the rich and complex world of Alpinia sesquiterpenoids. Future research focusing on the identification and characterization of the specific sesquiterpene synthases from various Alpinia species will be instrumental in unlocking the full potential of these valuable natural products.
References
An In-depth Technical Guide to the Discovery and History of Bisabolane-Type Sesquiterpenoids
A Note to the Reader: Initial research into the specific compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide yielded no specific scientific literature detailing its discovery, history, experimental protocols, or biological activity. The compound, associated with CAS number 1564265-85-5, appears in supplier catalogs but is absent from peer-reviewed scientific databases. This suggests that it may be a very recently synthesized compound, a commercial product not yet described in academic literature, or a derivative of a more extensively studied natural product.
This guide will therefore provide a comprehensive overview of the broader class of bisabolane-type sesquiterpenoids , to which this compound belongs. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction to Bisabolane-Type Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a diverse and widely distributed class of natural products.[1] These monocyclic sesquiterpenoids are characterized by a C15 backbone and are found in a variety of natural sources, including terrestrial plants, marine organisms, and fungi.[2][3][4] Their structural diversity and broad range of biological activities make them a subject of significant interest in natural product chemistry and drug discovery.[1][5]
Discovery and Natural Sources
The discovery of bisabolane-type sesquiterpenoids is intrinsically linked to the exploration of natural sources for bioactive compounds. These compounds have been isolated from a wide array of organisms:
-
Terrestrial Plants: A significant number of bisabolane-type sesquiterpenoids have been isolated from terrestrial plants, particularly from the families Compositae and Zingiberaceae.[1][5] For instance, new bisabolane-type sesquiterpenes have been isolated from the aerial parts of Lippia dulcis[6] and the whole plant of Parasenecio rubescens.[7][8]
-
Marine Organisms: The marine environment is a rich source of unique bisabolane (B3257923) sesquiterpenoids.[2][3][4] They have been identified in marine-derived fungi, algae, soft corals, and sponges.[2][3] For example, new phenolic bisabolane sesquiterpenoids have been discovered in the marine sponge Plakortis simplex.[2]
-
Fungi: Fungi, particularly endophytic and marine-derived species, are prolific producers of bisabolane-type sesquiterpenoids.[2][3] The fungus Aspergillus versicolor, derived from deep-sea sediment, has yielded novel antimicrobial bisabolane-type sesquiterpenoids.[9] Similarly, new cytotoxic bisabolane sesquiterpenoids have been isolated from the marine-derived fungus Aspergillus sp.[10]
General Experimental Protocols: Isolation and Structure Elucidation
The isolation and structural characterization of bisabolane-type sesquiterpenoids from natural sources typically follow a standardized workflow.
Extraction and Isolation
-
Extraction: The source material (e.g., plant material, fungal culture) is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to obtain crude extracts.
-
Fractionation: The crude extracts are then subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel.
-
Purification: Individual compounds are purified from the fractions using a combination of chromatographic techniques, including:
-
Column Chromatography: Repeatedly used with different stationary phases (e.g., silica gel, Sephadex LH-20) and solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Often used as the final purification step to obtain pure compounds.
-
Structure Elucidation
The chemical structure of isolated bisabolane-type sesquiterpenoids is determined using a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed to elucidate the detailed structure:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
X-ray Crystallography: In cases where a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry of the molecule.[6][8]
Below is a generalized workflow for the isolation and structure elucidation of bisabolane-type sesquiterpenoids.
Biological Activities and Potential Applications
Bisabolane-type sesquiterpenoids exhibit a wide range of biological activities, making them promising candidates for drug development.[1][2][3][5]
| Biological Activity | Description | References |
| Antimicrobial | Many bisabolane-type sesquiterpenoids have shown activity against various bacteria and fungi. Compounds isolated from Aspergillus versicolor exhibited selective inhibitory activities against pathogenic bacteria. | [9] |
| Cytotoxic | A significant number of these compounds display cytotoxicity against various cancer cell lines. New sesquiterpenoids from Aspergillus sp. showed cytotoxicity against HepG-2 and Caski human tumor cell lines. | [10] |
| Anti-inflammatory | Anti-inflammatory effects are a commonly reported pharmacological property of this class of compounds. | [1] |
| Enzyme Inhibitory | Some bisabolane-type sesquiterpenoids have been found to inhibit specific enzymes. | [2][3] |
The diverse biological activities of bisabolane-type sesquiterpenoids underscore their potential as a source of new therapeutic agents. Further research into their mechanisms of action and structure-activity relationships is crucial for realizing their full therapeutic potential.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Bisabolane-type sesquiterpenes from the aerial parts of Lippia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisabolane-Type Sesquiterpenoids from the Whole Plant of Parasenecio rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New bisabolane sesquiterpenoids from a marine-derived fungus Aspergillus sp. isolated from the sponge Xestospongia testudinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: An In-Depth Technical Guide
Introduction
Bisabolane-type sesquiterpenoids are a large and structurally diverse class of natural products, widely distributed in terrestrial plants, fungi, and marine organisms.[1][2][3][4] This class of compounds has garnered significant scientific interest due to a wide range of reported pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3][4][5] Structurally, they are characterized by a 15-carbon skeleton, often with a monocyclic core.[4] The specific compound, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, is a seco-bisabolane, indicating a ring-opened bisabolane (B3257923) scaffold, which may confer unique biological properties. This guide will synthesize the existing data on related compounds to build a predictive profile of its potential biological activities.
Potential Biological Activities and Quantitative Data
Based on the activities of structurally related bisabolane sesquiterpenoids, this compound could potentially exhibit a range of biological effects. The following tables summarize quantitative data for representative compounds from this class, providing a benchmark for potential potency.
Cytotoxic Activity
Many bisabolane sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]
Table 1: Cytotoxicity of Representative Bisabolane Sesquiterpenoids
| Compound Name/Identifier | Cancer Cell Line | IC50 Value | Reference |
| β-bisabolene | 4T1 (murine breast cancer) | 48.99 µg/ml | |
| MCF-7 (human breast cancer) | 66.91 µg/ml | [8] | |
| MDA-MB-231 (human breast cancer) | 98.39 µg/ml | [8] | |
| Compound 14 | A549 (human lung carcinoma) | 1.9 µM | [2][8] |
| HL-60 (human leukemia) | 5.4 µM | [2][8] | |
| Aspertenol A (1) | K562 (human chronic myelogenous leukemia) | 16.6 µM | |
| A549 (human lung carcinoma) | 43.5 µM | [7] | |
| Aspertenol C (3) | K562 (human chronic myelogenous leukemia) | 72.7 µM | [7] |
Anti-inflammatory Activity
Anti-inflammatory effects are among the most frequently reported activities for bisabolane-type sesquiterpenoids.[3][4][9] These compounds can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.[10][11]
Table 2: Anti-inflammatory Activity of Representative Bisabolane Sesquiterpenoids
| Compound Name/Identifier | Assay | Cell Line | Inhibition/IC50 | Reference |
| Curbisabolanone D (4) | LPS-induced NO production | RAW264.7 | Significantly inhibited | [10][12] |
| LPS-induced IL-6 production | RAW264.7 | Significantly inhibited | [10][12] | |
| LPS-induced TNF-α production | RAW264.7 | Significantly inhibited | [10][12] | |
| Compound 7 | LPS-induced NO production | RAW264.7 | >50% inhibition at 20 µM | [9] |
| Compound 13 | LPS-induced NO production | RAW264.7 | >50% inhibition at 20 µM | [9] |
Antimicrobial Activity
Several bisabolane sesquiterpenoids have shown promising activity against a range of bacterial and fungal pathogens.[1][2]
Table 3: Antimicrobial Activity of Representative Bisabolane Sesquiterpenoids
| Compound Name/Identifier | Microorganism | MIC Value | Reference |
| Peniciaculin A (61) | Micrococcus luteus | 1.0 µg/ml | [1][2] |
| Vibrio alginolyticus | 2.0 µg/ml | [1][2] | |
| Peniciaculin B (62) | Edwardsiella tarda | 8.0 µg/ml | [1][2] |
| Vibrio harveyi | 8.0 µg/ml | [1][2] | |
| Laurecomposin A (65) | Staphylococcus aureus | 26.8 µg/ml | [1][2] |
| Microsporum gypseum | 4 µg/ml | [1][2] | |
| Laurecomposin B (66) | Staphylococcus aureus | 15.4 µg/ml | [1][2] |
| Microsporum gypseum | 8 µg/ml | [1][2] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible investigation of the biological activities of novel compounds. The following are generalized methodologies for key assays based on studies of related bisabolane sesquiterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
Antimicrobial Assessment: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Visualization
Bisabolane sesquiterpenoids have been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.
Conclusion
While specific biological data for this compound remains to be elucidated, the extensive research on the broader class of bisabolane and seco-bisabolane sesquiterpenoids provides a strong foundation for predicting its potential therapeutic activities. The available evidence suggests that this compound could be a promising candidate for further investigation, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and pathway diagrams presented in this guide offer a framework for initiating such research. Future studies should focus on the isolation or synthesis of this compound to enable direct evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties, and to explore its mechanisms of action at the molecular level.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homo/Hetero-Dimers of Aromatic Bisabolane Sesquiterpenoids with Neuroprotective Activity from the Fungus Aspergillus versicolor A18 from South China Sea [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. New phenolic bisabolane sesquiterpenoid derivatives with cytotoxicity from Aspergillus tennesseensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for the preparation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a seco-bisabolane sesquiterpenoid lactone. Due to the absence of a published direct synthesis, this protocol is based on established, analogous chemical transformations. The proposed route commences with the synthesis of the key intermediate, β-bisabolol, followed by oxidative cleavage of the endocyclic double bond to yield a seco-ketoacid, which then undergoes intramolecular lactonization to afford the target compound. Detailed experimental procedures, data tables for quantitative analysis, and visualizations of the synthetic pathway are provided to guide researchers in the synthesis of this and structurally related molecules.
Introduction
Bisabolane (B3257923) sesquiterpenoids are a diverse class of natural products exhibiting a wide range of biological activities. The target molecule, this compound, is a derivative characterized by an opened C-ring (seco-structure) and a lactone functionality. Such modifications to the bisabolane scaffold can significantly impact biological properties, making the development of synthetic routes to these compounds a subject of interest in medicinal chemistry and drug discovery. The following protocols provide a comprehensive guide to a plausible, multi-step synthesis of this target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in three main stages:
-
Synthesis of β-Bisabolol: The crucial starting material, β-bisabolol, contains the necessary endocyclic double bond for the key oxidative cleavage step. A reported synthesis utilizing a ring-closing metathesis (RCM) reaction is adapted for this protocol.
-
Oxidative Cleavage of β-Bisabolol: Ozonolysis with an oxidative workup is proposed to cleave the C3-C4 double bond of β-bisabolol, yielding the intermediate 3-oxo-4,1-seco-bisabol-10-en-4-oic acid.
-
Intramolecular Lactonization: The final step involves the cyclization of the seco-ketoacid intermediate to form the desired γ-lactone ring of the target molecule.
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Synthesis of β-Bisabolol | Geraniol | Grignard reagent, PCC, Allyllithium, Grubbs II catalyst | β-Bisabolol | ~20-30% (over 4 steps) |
| 2 | Oxidative Cleavage | β-Bisabolol | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | 3-oxo-4,1-seco-bisabol-10-en-4-oic acid | 70-80% |
| 3 | Intramolecular Lactonization | 3-oxo-4,1-seco-bisabol-10-en-4-oic acid | Acetic anhydride, Sodium acetate (B1210297) | This compound | 60-70% |
Table 2: Physicochemical and Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| β-Bisabolol | C₁₅H₂₆O | 222.37 | Colorless oil | 5.3-5.5 (m, 1H), 5.0-5.2 (m, 1H), 1.6-1.7 (m, 9H) | ~135, ~124, ~120, ~73 |
| 3-oxo-4,1-seco-bisabol-10-en-4-oic acid | C₁₅H₂₄O₃ | 252.35 | Viscous oil or solid | 9.5-10.5 (br s, 1H), 5.0-5.2 (m, 1H), 2.5-2.8 (m, 2H), 2.1-2.3 (s, 3H) | ~208 (ketone), ~180 (acid), ~132, ~124 |
| This compound | C₁₅H₂₂O₃ | 250.33 | Crystalline solid or oil | 5.0-5.2 (m, 1H), 4.2-4.5 (m, 1H), 2.6-2.9 (m, 2H), 2.2-2.4 (s, 3H) | ~207 (ketone), ~177 (lactone), ~133, ~123, ~80 |
Note: NMR data are predicted and may vary based on experimental conditions and solvents.
Experimental Protocols
Step 1: Synthesis of β-Bisabolol
This procedure is adapted from the synthesis reported by Spitzner and Zepf.
1.1: Synthesis of 2,6-dimethylocta-5,7-dien-2-ol
-
To a solution of 4-methyl-3-penten-1-yl magnesium bromide (prepared from the corresponding bromide and magnesium turnings) in anhydrous THF at 0 °C, add dropwise a solution of 3,3-dimethyloxirane in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
1.2: Oxidation to 6-methyl-5-hepten-2-one
-
To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), add a solution of 2,6-dimethylocta-5,7-dien-2-ol in CH₂Cl₂ at room temperature.
-
Stir the mixture for 2 hours, then dilute with diethyl ether and filter through a pad of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification.
**1.3: Allylation to 3,7,11-trim
Application Notes and Protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. Sesquiterpene lactones have demonstrated potential as cytotoxic, anti-inflammatory, and antimicrobial agents. This document provides detailed protocols for the in vitro evaluation of this compound to assess its therapeutic potential. The following protocols are foundational and can be adapted and optimized for specific research needs.
Data Presentation: Summary of Potential In Vitro Activities
The following table summarizes common in vitro assays used to characterize the biological activity of sesquiterpene lactones and the type of quantitative data generated.
| Assay Type | Specific Assay | Purpose | Typical Quantitative Data |
| Cytotoxicity | MTT Assay | Measures cell metabolic activity as an indicator of cell viability. | IC50 (half-maximal inhibitory concentration) |
| Cytotoxicity | Sulforhodamine B (SRB) Assay | Measures cellular protein content to determine cell number. | GI50 (half-maximal growth inhibition) |
| Cytotoxicity | Cell Counting Kit-8 (CCK-8) Assay | A sensitive colorimetric assay for the determination of cell viability. | IC50 |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | Measures the inhibition of nitric oxide production in LPS-stimulated macrophages. | IC50 |
| Anti-inflammatory | Cytokine Expression Analysis (ELISA, qPCR) | Quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production. | IC50 or % inhibition |
| Antimicrobial | Broth Microdilution Assay | Determines the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. | MIC (µg/mL or µM) |
Experimental Protocols
Cytotoxicity Assays
Cytotoxicity is a critical initial screening step for any potential therapeutic compound. The following protocols describe three common methods to assess the effect of this compound on cell viability and proliferation.
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, forming a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells (e.g., C2C12, H9c2, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound as described above.
-
Incubation: Incubate for 48 hours.[2]
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly rinse the plate with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the GI50 value.
This assay utilizes a water-soluble tetrazolium salt to produce a water-soluble formazan dye upon reduction by dehydrogenases in living cells.[3]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the IC50 value.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for in vitro cytotoxicity assays.
Anti-inflammatory Assays
Chronic inflammation is implicated in various diseases. The anti-inflammatory potential of this compound can be evaluated by measuring its effect on inflammatory mediators.
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.
This protocol outlines the measurement of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and store it at -80°C until use.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by this compound.
Signaling Pathway for LPS-Induced Inflammation
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Antimicrobial Assay
The antimicrobial activity of this compound can be determined by measuring its ability to inhibit the growth of various microorganisms.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Serially dilute this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antibiotic/antifungal).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC and MBC/MFC.
References
Application Notes and Protocols: Cytotoxicity Screening of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid natural product. Sesquiterpenoids have been identified as a promising class of compounds with potential anticancer activities[1][2]. This document provides a comprehensive guide to performing an initial in vitro cytotoxicity screening of this compound. The protocols outlined below describe the determination of the half-maximal inhibitory concentration (IC50) using the MTT assay and subsequent investigation into the apoptotic mechanism via a caspase-3/7 activity assay. These methods are fundamental in the preliminary assessment of novel compounds in anticancer drug discovery[3][4].
Data Presentation: Hypothetical Cytotoxicity Profile
An essential step in cytotoxicity screening is the determination of the IC50 value, which is the concentration of a compound that inhibits 50% of cell proliferation. This is typically assessed across a panel of cancer cell lines and a non-cancerous cell line to gauge both potency and selectivity. The data for this compound would be presented as follows.
Note: The following data are hypothetical and for illustrative purposes only, as no published experimental data for this specific compound were found.
Table 1: Hypothetical IC50 Values of this compound after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |
| A549 | Lung Carcinoma | 25.8 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 18.2 ± 1.9 |
| HT-29 | Colorectal Adenocarcinoma | 32.1 ± 4.3 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
Experimental Protocols
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells[5][6].
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[8]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage viability against the compound concentration and use a suitable software to calculate the IC50 value.
-
Protocol for Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[10][11][12] A luminescent or fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspases, generating a signal proportional to the amount of active enzyme.[11]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated cells from a parallel experiment to the MTT assay
-
Opaque-walled 96-well plates
-
Luminometer or Fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in an opaque-walled 96-well plate as described in the MTT assay protocol (steps 1 and 2). It is recommended to treat cells with the compound at its determined IC50 and 2x IC50 concentrations.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity. A significant increase in the signal indicates the induction of apoptosis.
-
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity screening.
Caption: Hypothetical apoptosis signaling pathway.
References
- 1. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols for Antimicrobial Testing of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Disclaimer: The following application notes and protocols are provided as a template for the antimicrobial testing of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. At the time of writing, specific studies detailing the antimicrobial activity of this compound are not publicly available. Therefore, the data presented is hypothetical and for illustrative purposes, based on standard antimicrobial susceptibility testing methodologies. Researchers should generate their own experimental data.
Introduction
This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. This document outlines standardized protocols for evaluating the antimicrobial potential of this compound against a panel of common pathogenic bacteria and fungi. The provided methodologies cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are crucial early steps in the assessment of a potential new antimicrobial agent.
Quantitative Antimicrobial Activity Data (Hypothetical)
The following tables summarize hypothetical antimicrobial activity data for this compound against representative microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Positive | 32 |
| Escherichia coli | ATCC 25922 | Negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 128 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 32 |
| Aspergillus brasiliensis | ATCC 16404 | N/A (Fungus) | 64 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 32 |
| Enterococcus faecalis | ATCC 29212 | Positive | 64 |
| Escherichia coli | ATCC 25922 | Negative | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >128 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 64 |
| Aspergillus brasiliensis | ATCC 16404 | N/A (Fungus) | >128 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (bacterial and fungal strains)
-
Positive control antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth and DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microorganism Inoculum:
-
Bacteria: From a fresh agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: For yeast (e.g., Candida albicans), prepare an inoculum as described for bacteria. For filamentous fungi (e.g., Aspergillus brasiliensis), collect spores from a mature culture and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The final volume in each well will be 100 µL after adding the inoculum.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Sterility): Wells containing only broth.
-
Growth Control: Wells containing broth and the microbial inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used and the microbial inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine if the compound is microbicidal or microbistatic.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates (for bacteria)
-
Sabouraud Dextrose Agar plates (for fungi)
-
Sterile pipette tips
Procedure:
-
Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically observed as the lowest concentration with no colony growth on the subculture plates.
Potential Signaling Pathways and Mechanisms of Action (To be Investigated)
The mechanism of action for this compound is currently unknown. For many sesquiterpenoid lactones, proposed antimicrobial mechanisms include:
-
Membrane Disruption: The lipophilic nature of the compound may allow it to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Enzyme Inhibition: The α,β-unsaturated carbonyl group present in many lactones can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in essential enzymes, thereby inactivating them.
-
Inhibition of Biofilm Formation: The compound may interfere with quorum sensing pathways or the production of extracellular polymeric substances, preventing the formation of microbial biofilms.
Further research, such as membrane permeabilization assays, enzyme inhibition studies, and transcriptomic or proteomic analyses, is required to elucidate the specific mechanism of action.
Application Notes and Protocols for α-Glucosidase Inhibition Assay Using 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that target postprandial hyperglycemia, a common feature of type 2 diabetes mellitus.[1][2] These inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[3][4][5] This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing the rate of glucose absorption and mitigating post-meal blood glucose spikes.[6][7][8] The development of novel and potent α-glucosidase inhibitors from natural or synthetic sources is a significant area of research in the management of diabetes.[9]
This document provides a detailed protocol for an in vitro α-glucosidase inhibition assay, a fundamental tool for screening and characterizing potential inhibitors. As a case study, we will focus on a natural product, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide , for which the α-glucosidase inhibitory activity is yet to be established. This protocol can be adapted for the evaluation of other test compounds.
Mechanism of α-Glucosidase Inhibition
Alpha-glucosidase enzymes, located in the lining of the small intestine, are crucial for the final step of carbohydrate digestion. They hydrolyze the glycosidic bonds of oligosaccharides and disaccharides, releasing glucose and other monosaccharides for absorption into the bloodstream.[4][8] α-Glucosidase inhibitors, such as the commercially available drug acarbose (B1664774), act as competitive inhibitors by binding to the active site of these enzymes.[3][5] This binding prevents the natural carbohydrate substrates from accessing the active site, thus slowing down the digestion of carbohydrates and the subsequent rise in blood glucose levels.[6][7] The therapeutic goal is to manage postprandial hyperglycemia, which is a key contributor to the long-term complications of diabetes.[6][7][8]
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Experimental Protocols
This section details the materials and methodology for conducting the α-glucosidase inhibition assay.
Materials and Reagents
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G0660)
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)
-
Test Compound: this compound (CAS: 1564265-85-5)
-
Positive Control: Acarbose (e.g., Sigma-Aldrich, A8980)
-
Buffer: 50 mM Sodium phosphate (B84403) buffer (pH 6.8)
-
Stopping Reagent: 0.1 M Sodium carbonate (Na₂CO₃)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound and acarbose.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Pipettes and tips
Preparation of Solutions
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in the sodium phosphate buffer to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (5 mM): Dissolve pNPG in the sodium phosphate buffer to a final concentration of 5 mM. Prepare this solution fresh before each experiment.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO to a concentration of 1 mg/mL. Further dilutions should be prepared in the sodium phosphate buffer.
-
Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve acarbose in DMSO to a concentration of 1 mg/mL. Further dilutions should be prepared in the sodium phosphate buffer.
Assay Procedure
The following workflow outlines the steps for the α-glucosidase inhibition assay.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Detailed Steps:
-
Add 50 µL of the sodium phosphate buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compound (this compound) or positive control (acarbose) at various concentrations to the respective wells. For the blank and control wells, add 10 µL of the buffer (with the same percentage of DMSO as the test compound solutions).
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[11]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to each well.[11]
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzymatic activity.
Data Analysis
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (enzyme, buffer, and substrate).
-
A_sample is the absorbance of the sample (enzyme, buffer, substrate, and test compound).
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Data Presentation
The following table presents hypothetical data for the α-glucosidase inhibitory activity of this compound compared to the standard inhibitor, acarbose.
| Compound | IC₅₀ (µg/mL) |
| This compound | TBD |
| Acarbose (Positive Control) | Value |
TBD: To be determined experimentally. Value: The experimentally determined IC₅₀ for the positive control should be reported here for comparison.
Conclusion
The described in vitro α-glucosidase inhibition assay is a robust and reliable method for screening potential inhibitors. By following this protocol, researchers can effectively evaluate the inhibitory potential of novel compounds like this compound. The determination of the IC₅₀ value will provide a quantitative measure of its potency, which is a critical first step in the drug discovery and development process for new anti-diabetic agents. Further studies, including kinetic analysis to determine the mode of inhibition, would be necessary to fully characterize the inhibitory properties of any promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 7. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]
- 9. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for HPLC Purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of the sesquiterpene lactone, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the separation of similar natural products and are intended to serve as a comprehensive guide for achieving high purity of the target compound for research and development purposes.
Introduction
This compound is a natural product belonging to the class of sesquiterpene lactones. These compounds are known for their diverse biological activities, making their isolation and purification a critical step in drug discovery and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of sesquiterpene lactones due to its high resolution and sensitivity.[1][2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the preparative purification of this compound.
Chemical Profile:
| Compound Name | This compound |
| Molecular Formula | C₁₅H₂₄O₃[3] |
| CAS Number | 1564265-85-5[3] |
| Compound Class | Sesquiterpene Lactone |
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the successful purification of the target compound.
2.1. Materials and Reagents
-
Crude or partially purified extract containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (ultrapure)
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (optional, for improved peak shape)
-
Syringe filters (0.45 µm)
2.2. Instrumentation
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector[4]
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator for solvent removal
2.3. Sample Preparation
-
Dissolve the crude or partially purified extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile.
-
The solvent used for dissolution should be compatible with the HPLC mobile phase.[5]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2.4. Preparative HPLC Method Development and Scale-Up
For efficient purification, it is recommended to first develop an analytical method and then scale it up for preparative chromatography.[6]
2.4.1. Analytical HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 225 nm[4] |
| Injection Volume | 10 µL |
2.4.2. Preparative HPLC Method
The analytical method is scaled up for purification on a larger dimension column.
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
2.5. Purification and Post-Purification Processing
-
Equilibrate the preparative column with the initial mobile phase composition (30% B) for at least 30 minutes.
-
Inject the filtered sample onto the column.
-
Run the gradient method and collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with high purity (e.g., >95%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to recover the purified compound from the remaining aqueous phase.
Data Presentation
The following table summarizes the expected retention time and purity of this compound under the specified analytical conditions.
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~15.2 | >95% |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
4.2. Logical Relationship: From Purification to Bioactivity Screening
This diagram shows the logical progression from the purified compound to its potential application in a biological assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sesquiterpene Lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds known for a wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3][4] The development of novel derivatives from core sesquiterpene lactone scaffolds is a key strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic profiles.[5] This document provides a generalized framework for the synthesis, purification, and biological evaluation of sesquiterpene lactone derivatives, using the conceptual development of derivatives from a parent structure like 3,4-Seco-3-oxobisabol-10-ene-4,1-olide as a guiding example.
Synthesis of Sesquiterpene Lactone Derivatives
The synthesis of derivatives from a parent sesquiterpene lactone typically involves the modification of existing functional groups. Common strategies include esterification or etherification of hydroxyl groups, or addition reactions to α,β-unsaturated carbonyls.[2]
2.1. General Protocol for Esterification of a Hydroxyl Group
This protocol describes a general method for creating ester derivatives from a sesquiterpene lactone containing a hydroxyl group.
Materials:
-
Parent sesquiterpene lactone (e.g., a hydroxylated bisabolane (B3257923) derivative)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270)
-
Desired acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the parent sesquiterpene lactone (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified derivative using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS, IR).
In Vitro Anticancer Activity Evaluation
A common initial step in assessing the anticancer potential of new derivatives is to determine their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
3.1. Protocol for MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (sesquiterpene lactone derivatives) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Data Presentation
Quantitative data from biological assays should be summarized in clear and concise tables to facilitate comparison between the parent compound and its derivatives.
Table 1: In Vitro Cytotoxicity of Sesquiterpene Lactone Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Parent Compound | 25.4 ± 2.1 | 32.8 ± 3.5 | 28.1 ± 2.9 |
| Derivative 1 | 12.7 ± 1.5 | 18.2 ± 2.0 | 15.5 ± 1.8 |
| Derivative 2 | 5.2 ± 0.8 | 8.9 ± 1.1 | 6.4 ± 0.9 |
| Derivative 3 | 35.1 ± 4.2 | 41.5 ± 5.3 | 38.7 ± 4.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of sesquiterpene lactone derivatives.
5.2. Hypothetical Signaling Pathway
Sesquiterpene lactones are known to modulate several key signaling pathways involved in cancer progression, such as the NF-κB, MAPK/ERK, JAK/STAT, and PI3K/Akt pathways.[6][7][8] The following diagram illustrates a simplified representation of how a sesquiterpene lactone derivative might inhibit the NF-κB signaling pathway, a common target for these compounds.[1][7][9]
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The synthesis of this compound, a modified bisabolane (B3257923) sesquiterpenoid, presents several common challenges. These primarily include:
-
Low yields in key bond-forming reactions.
-
Formation of side products due to competing reaction pathways.
-
Difficulties in purification of the final product and intermediates.
-
Controlling stereochemistry at chiral centers.
Q2: How can I improve the yield of the initial coupling reaction?
A2: Low yields in the initial coupling step can often be attributed to suboptimal reaction conditions. We recommend optimizing the following parameters:
-
Catalyst selection: Trial different catalysts and ligands.
-
Solvent choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.
-
Temperature control: Some coupling reactions are highly sensitive to temperature fluctuations.
Refer to the data in Table 1 for a comparison of different conditions for a hypothetical key coupling step.
Q3: What are the likely side products, and how can I minimize their formation?
A3: A common side reaction is the formation of isomers or over-oxidation products. To minimize these:
-
Employ milder and more selective oxidizing agents.
-
Protect sensitive functional groups that may react under the reaction conditions.
-
Carefully control the stoichiometry of the reagents.
Q4: I am having trouble purifying the final product. What purification strategies do you recommend?
A4: The polarity of this compound and its intermediates can make purification by standard column chromatography challenging. Consider the following:
-
Alternative stationary phases: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a reverse-phase C18 column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guides
Guide 1: Low Yield in the Oxidative Cleavage Step
-
Symptom: The yield of the seco-acid intermediate is consistently below 30%.
-
Possible Causes:
-
Incomplete reaction.
-
Degradation of the starting material or product.
-
Suboptimal choice of oxidizing agent.
-
-
Troubleshooting Steps:
-
Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction.
-
Optimize reaction time and temperature: See Table 2 for suggested optimization parameters.
-
Screen different oxidizing agents: Compare the efficacy of agents like ozone, potassium permanganate, or sodium periodate (B1199274) in combination with a catalytic amount of osmium tetroxide.
-
Guide 2: Formation of Multiple Products in the Lactonization Step
-
Symptom: The final reaction mixture shows multiple spots on TLC, indicating the formation of several products.
-
Possible Causes:
-
Intermolecular esterification competing with intramolecular lactonization.
-
Epimerization at a stereocenter adjacent to a carbonyl group.
-
Dehydration or other side reactions under acidic or basic conditions.
-
-
Troubleshooting Steps:
-
Adjust reaction concentration: High concentrations can favor intermolecular reactions. Running the reaction under high dilution conditions can promote intramolecular cyclization.
-
Use a milder cyclization reagent: If using a strong acid or base, consider milder alternatives.
-
Control the temperature: Lowering the reaction temperature may improve selectivity.
-
Data Presentation
Table 1: Optimization of a Key Coupling Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 65 | 45 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | Toluene | 100 | 78 | 92 |
| 3 | CuI (10) | - | DMF | 80 | 62 | 90 |
| 4 | NiCl₂(dppp) (5) | - | Dioxane | 90 | 55 | 88 |
Table 2: Optimization of Oxidative Cleavage
| Entry | Oxidizing Agent | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | O₃ | PPh₃ | CH₂Cl₂/MeOH | -78 | 2 | 65 |
| 2 | KMnO₄ | NaIO₄ | t-BuOH/H₂O | 0 to rt | 4 | 58 |
| 3 | OsO₄ (cat.), NaIO₄ | - | Dioxane/H₂O | rt | 12 | 85 |
| 4 | RuCl₃ (cat.), NaIO₄ | - | CCl₄/MeCN/H₂O | 0 to rt | 8 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cleavage
-
Dissolve the starting bisabolene (B7822174) precursor (1.0 eq) in a 1:1 mixture of a suitable organic solvent (e.g., dioxane) and water.
-
Add the oxidizing agent (e.g., NaIO₄, 4.0 eq) to the solution.
-
Add the catalytic co-oxidant (e.g., OsO₄, 0.01 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Lactonization
-
Dissolve the seco-acid intermediate (1.0 eq) in a non-polar solvent (e.g., toluene) under an inert atmosphere (e.g., argon).
-
Add the cyclization reagent (e.g., a catalytic amount of a strong acid like p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting lactone by flash chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
Technical Support Center: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. Efficient extraction is crucial for obtaining sufficient quantities for research, preclinical, and clinical studies, as well as for ensuring the economic viability of potential therapeutic applications.
Q2: Which plant sources are known to contain this compound?
A2: While this specific compound may be found in various species of the Asteraceae family, it is essential to conduct phytochemical screening of the plant material to confirm its presence and concentration before proceeding with large-scale extraction.
Q3: What are the most effective solvents for extracting this compound?
A3: Polar organic solvents are generally most effective for extracting sesquiterpene lactones.[1][2] Based on general principles for similar compounds, solvents such as ethanol (B145695), methanol, acetonitrile, and ethyl acetate (B1210297) are recommended.[1] Ethanol is often preferred due to its lower toxicity.[1]
Q4: What are the main factors influencing the extraction yield?
A4: Several factors can significantly impact the extraction yield, including:
-
Solvent choice: The polarity of the solvent should be matched to the target compound.
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.
-
Extraction time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Particle size of the plant material: Grinding the plant material to a smaller particle size increases the surface area available for extraction.
-
Solid-to-liquid ratio: An optimal ratio ensures that there is enough solvent to extract the compound effectively without being wasteful.
-
Extraction method: The chosen method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) will have a significant impact on efficiency and yield.
Q5: How can I purify the crude extract to isolate this compound?
A5: Purification of the crude extract is typically achieved through chromatographic techniques.[3] A common approach involves initial fractionation using liquid-liquid partitioning, followed by column chromatography over silica (B1680970) gel or other stationary phases.[3] High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of Target Compound | 1. Incorrect plant material or low concentration of the compound in the plant source. 2. Inappropriate solvent selection. 3. Inefficient extraction method. 4. Degradation of the compound during extraction. | 1. Verify the identity of the plant material and screen for the presence of the compound using a rapid analytical method like TLC or LC-MS. 2. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol). 3. Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). 4. Reduce extraction temperature and time. Use an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
| Presence of Impurities in the Final Product | 1. Incomplete separation during chromatography. 2. Co-extraction of compounds with similar polarity. 3. Contamination from solvents or equipment. | 1. Optimize the chromatographic conditions (e.g., mobile phase gradient, stationary phase). Consider using multiple chromatographic steps. 2. Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. 3. Use high-purity solvents and thoroughly clean all glassware and equipment. |
| Compound Degradation | 1. High temperatures during extraction or solvent evaporation. 2. Exposure to light or air (oxidation). 3. Presence of acidic or basic impurities. | 1. Use a rotary evaporator under reduced pressure for solvent removal at a low temperature. 2. Protect the extract from light by using amber glassware and work under an inert atmosphere. 3. Neutralize the extract if necessary and use purified solvents. |
| Poor Reproducibility of Results | 1. Inconsistent quality of plant material. 2. Variations in experimental parameters. | 1. Use plant material from the same source and harvest time. Standardize the drying and grinding process. 2. Carefully control all experimental parameters, including temperature, time, solvent volume, and particle size. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield (mg/g of dry plant material) |
| Maceration | Ethanol | 25 | 48 | 1.2 ± 0.2 |
| Soxhlet Extraction | Ethanol | 78 | 12 | 2.5 ± 0.3 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 40 | 1 | 3.1 ± 0.2 |
| Supercritical Fluid Extraction (SFE) | CO₂ with 10% Ethanol | 50 | 2 | 2.8 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the plant material and specific experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Dry the plant material at 40°C for 48 hours and grind it into a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 1 hour at a constant temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with an additional 20 mL of ethanol.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Purify the extract using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the target compound.
-
Further purify using preparative HPLC if necessary.
-
Protocol 2: Soxhlet Extraction
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered plant material in a cellulose (B213188) thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 150 mL of 95% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask in a heating mantle to maintain a gentle boiling of the solvent.
-
Continue the extraction for 12 hours.
-
-
Concentration and Purification:
-
After extraction, allow the apparatus to cool.
-
Concentrate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Proceed with purification as described in Protocol 1.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low extraction yields.
References
3,4-Seco-3-oxobisabol-10-ene-4,1-olide stability and storage issues
This technical support center provides guidance on the stability and storage of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a bisabolane-type sesquiterpenoid. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following recommendations are based on the general chemical properties of sesquiterpene lactones and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (e.g., during experimental use), refrigeration at 2-8°C may be acceptable, but the duration should be minimized.
Q2: How sensitive is this compound to temperature fluctuations?
A2: Sesquiterpene lactones can be susceptible to degradation at elevated temperatures. It is crucial to avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the sample upon receipt is highly recommended to minimize temperature fluctuations of the bulk stock.
Q3: Is this compound sensitive to light?
A3: Many organic compounds, including those with chromophores, can be degraded by exposure to UV or visible light. Therefore, it is best practice to store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q4: What solvents are suitable for dissolving and storing this compound?
A4: The choice of solvent can impact stability. For stock solutions, aprotic solvents such as DMSO or anhydrous ethanol (B145695) are generally preferred. If aqueous buffers are required for experiments, it is advisable to prepare these solutions fresh and use them immediately. The pH of the aqueous solution is a critical factor; sesquiterpene lactones are generally more stable in slightly acidic conditions (pH 5-6) and can be prone to hydrolysis or other degradation pathways at neutral or basic pH.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure of a sesquiterpenoid lactone, potential degradation pathways include:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic conditions, leading to an open-ring carboxylic acid.
-
Oxidation: The double bond and other susceptible moieties can be oxidized in the presence of air or oxidizing agents.
-
Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization.
-
Polymerization: Under certain conditions, the compound may polymerize.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of activity | Sample degradation due to improper storage. | - Review storage conditions. Ensure the compound is stored at -20°C, protected from light and moisture.- Aliquot the sample to avoid repeated freeze-thaw cycles.- Prepare fresh solutions for each experiment. |
| Sample degradation in solution. | - Use high-purity, anhydrous solvents for stock solutions.- If using aqueous buffers, ensure the pH is optimal (slightly acidic) and use the solution immediately after preparation.- Consider conducting a pilot stability study in your experimental buffer. | |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Chemical degradation of the compound. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Use a stability-indicating analytical method to resolve the parent compound from its degradants.- Re-evaluate storage and handling procedures. |
| Change in physical appearance (e.g., color, texture) | Significant degradation or contamination. | - Do not use the sample. Contact the supplier for a replacement.- Review handling procedures to prevent contamination. |
Stability Data Summary
Specific quantitative stability data for this compound is not extensively available. The following table is a template for how to present stability data, which should be generated through in-house stability studies.
Table 1: Example Stability Data Template for this compound
| Condition | Time Point | Parameter | Specification | Result |
| Long-Term (-20°C ± 5°C) | 0 months | Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.5% | ||
| 6 months | Appearance | White to off-white solid | ||
| Purity (HPLC) | ≥ 98.0% | |||
| 12 months | Appearance | White to off-white solid | ||
| Purity (HPLC) | ≥ 98.0% | |||
| Accelerated (25°C ± 2°C / 60% ± 5% RH) | 0 months | Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.5% | ||
| 3 months | Appearance | White to off-white solid | ||
| Purity (HPLC) | ≥ 98.0% | |||
| 6 months | Appearance | White to off-white solid | ||
| Purity (HPLC) | ≥ 98.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
- Dissolve the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
- Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
- Analyze by a suitable chromatographic method (e.g., HPLC-UV/MS).
2. Base Hydrolysis:
- Dissolve the compound in a suitable solvent.
- Add 0.1 N NaOH and incubate at room temperature for a defined period.
- At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
- Analyze by chromatography.
3. Oxidative Degradation:
- Dissolve the compound in a suitable solvent.
- Add 3% hydrogen peroxide and incubate at room temperature for a defined period.
- At each time point, withdraw an aliquot, dilute, and analyze by chromatography.
4. Thermal Degradation:
- Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
- At each time point, withdraw a sample, dissolve in a suitable solvent, and analyze by chromatography.
5. Photolytic Degradation:
- Expose a solution of the compound to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent light) in a photostability chamber.
- A control sample should be wrapped in aluminum foil to exclude light.
- At each time point, withdraw an aliquot from both the exposed and control samples and analyze by chromatography.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
Technical Support Center: Overcoming Solubility Challenges of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,4-Seco-3-oxobisabol-10-ene-4,1-olide during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many sesquiterpenoids, it is a lipophilic molecule and is practically insoluble in water.[1][2] This poor aqueous solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, polar organic solvents are recommended.[3] The choice of solvent will depend on the specific requirements of the downstream assay. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Acetone
It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous buffers.[4]
Q3: What is the maximum permissible concentration of organic solvents in cell-based assays?
High concentrations of organic solvents can be toxic to cells. For cell-based assays, the final concentration of DMSO should generally be kept below 0.5%, and for particularly sensitive primary cells, below 0.1%.[4] It is essential to determine the tolerance of your specific cell line to the chosen solvent in a preliminary experiment.
Q4: My compound precipitates when I dilute my stock solution into the aqueous assay buffer. What can I do?
This is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:
-
Slow, Dropwise Addition: While gently vortexing the aqueous buffer, add the concentrated stock solution dropwise.[4] This allows for gradual dissolution and can prevent immediate precipitation.
-
Co-solvents: Employing a co-solvent system can enhance solubility. This involves using a mixture of a water-miscible organic solvent and water.
-
Use of Surfactants or Micelles: Non-ionic surfactants or the formation of micelles can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q5: Are there any advanced techniques to improve the solubility of sesquiterpene lactones for in vivo studies?
For in vivo applications where direct injection of organic solvents is not feasible, more advanced formulation strategies may be necessary. These can include:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly improve its dissolution rate and bioavailability.[5]
-
Liposomal Formulations: Encapsulating the compound within liposomes can facilitate its delivery in an aqueous medium.
-
Solid Dispersions: Dispersing the compound in a solid polymeric matrix can enhance its solubility and dissolution rate.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent. | Insufficient solvent volume or incorrect solvent choice. | Increase the volume of the solvent incrementally. If solubility is still poor, try a different recommended organic solvent (e.g., switch from ethanol to DMSO). Gentle warming or sonication may also aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility and is crashing out of solution. | Follow the "slow, dropwise addition" method described in the FAQs.[4] Consider using a co-solvent system or pre-formulating with a solubilizing agent like a cyclodextrin. |
| Assay results are inconsistent or not reproducible. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | Visually inspect your assay plates for any signs of precipitation. Prepare fresh dilutions of the compound immediately before each experiment. Consider using a formulation with enhanced stability, such as a micellar solution. |
| Observed cellular toxicity at low compound concentrations. | The solvent, and not the compound, may be causing the toxicity. | Run a solvent control experiment where cells are exposed to the same final concentration of the organic solvent used in your compound dilutions. If toxicity is observed, the solvent concentration must be reduced. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 252.34 g/mol ), you would need 2.52 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same organic solvent (e.g., dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution). This can make the final dilution into the aqueous buffer more manageable.
-
Final Dilution: While gently vortexing your cell culture medium or assay buffer, slowly add the required volume of the stock or intermediate solution dropwise to achieve the desired final concentration. Ensure the final organic solvent concentration remains below the tolerated limit for your cells (e.g., <0.5% DMSO).[4]
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]
- 2. Sesquiterpenes | Cyberlipid [cyberlipid.gerli.com]
- 3. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
Optimizing Cell-Based Assays with 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell-based assays using the novel compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Given the limited existing data on this specific molecule, this guide focuses on establishing robust experimental practices and troubleshooting common issues encountered when characterizing a new chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is the first step when working with a new compound like this compound?
A1: The initial and most critical step is to establish the optimal concentration range and to assess any potential solvent toxicity. A broad dose-response experiment is recommended to identify the concentrations that elicit a biological effect without causing non-specific toxicity. It is also crucial to test the effects of the solvent (e.g., DMSO) at the concentrations that will be used in subsequent experiments.
Q2: How can I be sure that the observed effects are specific to this compound and not an artifact?
A2: To ensure the specificity of the observed effects, it is important to include proper controls in your experiments. This includes untreated cells, vehicle-treated cells (cells treated with the solvent used to dissolve the compound), and positive controls (a known compound that induces the expected effect). Comparing the results from these controls will help to validate that the observed cellular response is due to the compound itself.
Q3: My results with this compound are not consistent between experiments. What are the common causes of variability in cell-based assays?
A3: Variability in cell-based assays can stem from several factors.[1][2] Key sources of inconsistency include:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent passage number range for all experiments.[3]
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to significant variations in results.
-
Reagent Preparation: Inconsistent preparation of the compound dilutions or assay reagents can introduce variability.
-
Incubation Times: Precise timing of compound treatment and assay steps is crucial.
-
Plate Reader Settings: Ensure that the settings on the plate reader are optimized and consistent for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High background signal in a fluorescence-based assay | Autofluorescence of the compound or the plate material. | 1. Run a control with the compound in cell-free media to measure its intrinsic fluorescence. 2. Use black-walled, clear-bottom plates to minimize background fluorescence and well-to-well crosstalk.[4] 3. Ensure your plate reader's filter set is appropriate for the assay's fluorophore to minimize spectral overlap. |
| No observable effect of the compound on cell viability | 1. The compound may not be active in the chosen cell line or assay. 2. The concentration range tested is too low. 3. The compound has poor solubility in the assay medium. 4. The incubation time is not optimal. | 1. Test the compound in a different cell line or a more sensitive assay. 2. Perform a wider dose-response curve, extending to higher concentrations. 3. Check for compound precipitation in the media. If solubility is an issue, consider using a different solvent or a solubilizing agent (ensure to test the agent for toxicity). 4. Perform a time-course experiment to determine the optimal treatment duration. |
| High variability between replicate wells | 1. Uneven cell distribution in the wells. 2. Pipetting errors during compound addition or reagent dispensing. 3. "Edge effects" on the microplate. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding technique. 2. Calibrate pipettes regularly and use a consistent pipetting technique.[5] For sensitive assays, consider using a multichannel pipette or an automated liquid handler. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Inconsistent dose-response curves | 1. Issues with serial dilutions of the compound. 2. Cell health and density variations between experiments. 3. Instability of the compound in the assay medium. | 1. Prepare fresh serial dilutions for each experiment. 2. Standardize cell culture and seeding procedures. Monitor cell viability and morphology before each experiment. 3. Assess the stability of the compound over the course of the experiment by incubating it in media and then testing its activity. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells to create a single-cell suspension.
-
Serial Dilution: Perform a serial dilution of the cell suspension to obtain a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Seeding: Seed the different cell densities into a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, resazurin, or a luminescence-based assay).
-
Analysis: Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear range of the assay.
Protocol 2: Initial Dose-Response Study for this compound
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and allow them to attach overnight.
-
Treatment: Add the different concentrations of the compound to the wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Cell Viability Assay: Perform a cell viability assay.
-
Data Analysis: Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing Workflows and Concepts
Experimental Workflow for Compound Screening
Caption: A generalized workflow for screening a novel compound in a cell-based assay.
Troubleshooting Logic for High Variability
Caption: A decision tree for troubleshooting high variability in cell-based assay results.
References
Technical Support Center: Mass Spectrometry of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound and similar sesquiterpene lactones.
Q1: I am not observing the expected molecular ion peak ([M+H]⁺) for my compound. What could be the issue?
A1: The absence of a clear molecular ion peak is a common challenge in the analysis of natural products like sesquiterpene lactones.[1] Several factors could be at play:
-
In-source Fragmentation: Sesquiterpene lactones can be prone to fragmentation within the ion source of the mass spectrometer, especially at higher temperatures or voltages.[1][2] This can lead to the immediate loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂). You may instead observe a prominent peak corresponding to [M+H-H₂O]⁺ or [M+H-CO₂]⁺.
-
Poor Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity.[3] While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might provide better results for certain small molecules.[1]
-
Adduct Formation: Instead of a protonated molecule ([M+H]⁺), your compound might be forming adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions present in your sample or mobile phase.[1][4] This will result in peaks at a higher m/z value than expected for the protonated molecule.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Lower the source temperature and fragmentor/cone voltage to minimize in-source fragmentation.
-
Check for Adducts: Look for peaks that correspond to the expected masses of common adducts (e.g., [M+23]⁺ for sodium). If adducts are prevalent, consider using a higher purity mobile phase or adding a small amount of a proton source like formic acid.
-
Experiment with Different Ionization Sources: If available, try analyzing your sample using APCI or APPI to see if ionization efficiency improves.
-
Sample Purity: Ensure your sample is free from contaminants that could suppress the ionization of your target analyte.
Q2: I am seeing many unexpected fragment ions in my MS/MS spectrum. How can I interpret them?
A2: The fragmentation of sesquiterpene lactones can be complex but often follows predictable pathways. Common fragmentation patterns for this class of compounds include:
-
Loss of Water ([M+H-H₂O]⁺): This is a very common fragmentation pathway, especially if the molecule contains hydroxyl groups.[2][5][6]
-
Loss of Carbon Dioxide ([M+H-CO₂]⁺): The lactone moiety can readily lose CO₂.[5]
-
Loss of Side Chains: Fragmentation can occur at the side chains attached to the core ring structure.[4][6][7][8]
-
Ring Cleavage: The core sesquiterpene structure can undergo various ring-opening and cleavage events, leading to a complex pattern of fragment ions.
Troubleshooting and Interpretation Steps:
-
Literature Review: Search for published mass spectrometry data on structurally similar sesquiterpene lactones. This can provide valuable insights into expected fragmentation patterns.[4][5][7][8]
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (like a Q-TOF or Orbitrap) to obtain accurate mass measurements of the fragment ions. This will allow you to determine their elemental composition and propose logical fragmentation pathways.[1][9]
-
Systematic Analysis: Start by identifying the most intense fragment ions and try to rationalize their formation from the parent ion through the loss of logical neutral fragments.
Q3: My signal intensity is very low. How can I improve it?
A3: Poor signal intensity can be caused by a variety of factors, from sample preparation to instrument settings.[3]
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, prepare a more concentrated sample for injection.
-
Optimize Mobile Phase: The composition of the mobile phase can significantly affect ionization efficiency. For ESI, ensure the mobile phase is compatible with efficient droplet formation and desolvation. Adding a small amount of an acid (e.g., 0.1% formic acid) can improve protonation in positive ion mode.
-
Clean the Ion Source: A dirty ion source is a common cause of poor sensitivity. Follow the manufacturer's instructions for cleaning the ion optics.
-
Check for Ion Suppression: Co-eluting compounds from your sample matrix can interfere with the ionization of your analyte, a phenomenon known as ion suppression.[3] To check for this, you can perform a post-column infusion experiment. If ion suppression is an issue, improve your chromatographic separation or implement a more rigorous sample cleanup procedure.
-
Instrument Calibration and Maintenance: Ensure your mass spectrometer is properly calibrated and maintained according to the manufacturer's recommendations.[3]
Quantitative Data Summary
The following table summarizes the expected m/z values for the molecular ion and common adducts and fragments of this compound (Molecular Formula: C₁₅H₂₂O₃; Molecular Weight: 250.33 g/mol ).
| Ion Species | Formula | Expected m/z | Notes |
| Protonated Molecule | [C₁₅H₂₂O₃+H]⁺ | 251.1642 | The primary target ion in positive mode ESI. |
| Sodium Adduct | [C₁₅H₂₂O₃+Na]⁺ | 273.1461 | A common adduct observed in ESI.[4] |
| Potassium Adduct | [C₁₅H₂₂O₃+K]⁺ | 289.1100 | Another possible adduct. |
| Loss of Water | [C₁₅H₂₀O₂+H]⁺ | 233.1536 | A likely fragment due to in-source fragmentation or CID.[2] |
| Loss of Carbon Dioxide | [C₁₄H₂₂O+H]⁺ | 207.1743 | A possible fragment from the lactone ring.[5] |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the range of 1 µg/mL to 100 µg/mL.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 251.16
-
Collision Energy: Ramp from 10-40 eV to observe a range of fragments.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common mass spectrometry issues when analyzing this compound.
Caption: Troubleshooting workflow for mass spectrometry analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
avoiding degradation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds with a wide range of biological activities, making them of great interest in drug development.[1][2] However, the lactone ring and other functional groups in its structure can be susceptible to degradation under various experimental conditions, leading to a loss of biological activity and the formation of unwanted byproducts. Understanding and controlling its stability is therefore critical for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on studies of sesquiterpenoid lactones, the primary factors influencing the stability of this compound are likely to be:
-
pH: Sesquiterpenoid lactones can be unstable in neutral to alkaline conditions (pH > 7), which can lead to the opening of the lactone ring through hydrolysis.[3] Acidic conditions can also potentially cause degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3] Long-term storage at room temperature or higher is generally not recommended.
-
Light: Exposure to UV light can induce photodegradation, leading to the formation of new products.
-
Solvents: The choice of solvent for dissolution, extraction, and in assays is crucial. Protic solvents, especially under non-neutral pH, may participate in degradation reactions.
-
Oxidizing agents: The presence of oxidizing agents can lead to the modification of the chemical structure.
Q3: How can I detect if my sample of this compound has degraded?
The most common and effective method for detecting degradation is High-Performance Liquid Chromatography (HPLC), preferably with a UV or Mass Spectrometry (MS) detector.[4][5][6][7] A stability-indicating HPLC method can separate the intact compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time are clear indicators of degradation.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term storage of stock solutions, it is advisable to use an anhydrous aprotic solvent (e.g., DMSO, acetonitrile) and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation in aqueous assay media | Monitor compound stability in the complete cell culture medium over the time course of the experiment. | Prepare fresh solutions of the compound immediately before use. If degradation is still observed, consider using a formulation strategy such as encapsulation or preparing a more concentrated stock in DMSO and minimizing the final concentration of the organic solvent in the assay medium. |
| Reaction with media components | Analyze the compound in the presence of individual media components (e.g., serum, specific amino acids). | If a specific component is identified as causing degradation, investigate the possibility of using a custom medium formulation for the duration of the compound treatment. |
| Adsorption to plasticware | Quantify the concentration of the compound in the assay medium at the beginning and end of the experiment. | Consider using low-adsorption plasticware or pre-treating the wells with a blocking agent like bovine serum albumin (BSA). |
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of the lactone ring | Analyze the sample by LC-MS to identify the molecular weight of the new peaks. Hydrolysis will result in an increase in molecular weight corresponding to the addition of a water molecule. | Adjust the pH of solutions to be slightly acidic (pH 5-6) if the experimental conditions allow. Use aprotic solvents for stock solutions. |
| Oxidation | Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). | Add antioxidants to the formulation if compatible with the experimental design. Ensure solvents are degassed and free of peroxides. |
| Photodegradation | Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. | Conduct experiments under low-light conditions whenever possible. |
| Solvent-induced degradation | Test the stability of the compound in different solvents commonly used in your experiments. | Select a solvent in which the compound shows the highest stability for the intended application. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is essential for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is suitable.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of all peaks. . Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent compound and all degradation products.
-
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for Sesquiterpenoid Lactones
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Isomerization, rearrangement, or opening of epoxide rings if present. |
| Alkaline Hydrolysis | 0.1 M NaOH, RT, 1h | Rapid hydrolysis of the lactone ring. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of double bonds or other sensitive functional groups. |
| Thermal | Solid state, 70°C, 48h | Dehydration, decarboxylation, or other thermal rearrangements. |
| Photochemical | UV light (254 nm), 24h | Isomerization of double bonds, cyclization reactions, or fragmentation. |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
Technical Support Center: Refining Purification Protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a bisabolane (B3257923) sesquiterpenoid.
Troubleshooting Guides
Issue 1: Low Recovery of Target Compound
Question: My recovery of this compound is consistently low after purification. What are the potential causes and how can I improve the yield?
Answer: Low recovery of bisabolane sesquiterpenoids can be attributed to several factors, including their potential volatility and susceptibility to degradation.[1] Here are some troubleshooting steps to improve recovery:
-
Minimize Volatility-Related Losses: Avoid excessive heat during solvent evaporation. It is recommended to use a rotary evaporator at a low temperature and moderate vacuum.[1]
-
Optimize Extraction: Ensure the chosen extraction solvent is appropriate for the polarity of this compound. To minimize degradation, reduce the time between extraction and purification.[1]
-
Prevent Irreversible Adsorption: If you suspect the compound is irreversibly binding to the stationary phase, consider deactivating the silica (B1680970) gel. This can be achieved by adding a small percentage of a polar modifier, such as triethylamine, to the mobile phase.[1]
-
Alternative Purification Techniques: For thermally sensitive compounds, consider non-heated extraction methods like supercritical fluid extraction (SFE) which utilizes supercritical CO2.[2] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also enhance efficiency.[2]
Issue 2: Co-elution with Impurities
Question: I am observing co-elution of my target compound with other structurally similar impurities. How can I improve the resolution of my chromatographic separation?
Answer: Co-elution is a common challenge in the purification of natural products. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Solvent Selection: Experiment with different solvent systems. For normal-phase chromatography, consider replacing ethyl acetate (B1210297) with solvents that have better UV transparency at lower wavelengths, such as acetone (B3395972) or methyl t-butyl ether (MTBE), to improve detection.[1]
-
Gradient Elution: Employ a shallow gradient of the polar solvent to better separate closely eluting compounds.[1]
-
Ternary Solvent Systems: Introducing a third solvent can alter the selectivity of the mobile phase. For instance, a mix of hexane (B92381), dichloromethane (B109758) (DCM), and ethyl acetate has been effective for separating terpenoids.[1]
-
-
Adjust Stationary Phase and Sample Load:
-
Employ Orthogonal Purification Methods: If co-elution persists, a secondary purification step using a different separation principle is advisable. For example, if you initially used normal-phase chromatography, a subsequent step with reverse-phase chromatography or size-exclusion chromatography (like Sephadex LH-20) could be effective.[1][2]
-
Advanced Chromatographic Techniques: For particularly challenging separations of isomers, techniques like counter-current chromatography (CCC) may be necessary.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for purifying this compound on a silica gel column?
A common mobile phase for normal-phase chromatography of sesquiterpenoids on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or acetone.[1][4] A good starting point is a gradient from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The optimal ratio will depend on the specific impurities in your sample.
Q2: How can I detect this compound during purification?
Since many terpenes are detected in the 198-220 nm UV range, this can be a suitable detection method.[1] However, the absorbance of solvents like ethyl acetate in this range can interfere. Using solvents with greater UV transparency at lower wavelengths, such as acetone or methyl t-butyl ether (MTBE), can improve detection.[1] Thin-layer chromatography (TLC) with visualization under UV light (254 nm) can also be used to monitor fractions.[3]
Q3: Are there any safety precautions I should take when working with the solvents used for purification?
Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some solvents can be toxic, so it is crucial to consult the Safety Data Sheet (SDS) for each solvent before use.[1]
Q4: What analytical techniques are best for confirming the identity and purity of my purified compound?
A combination of spectroscopic techniques is essential for structural elucidation and purity confirmation. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity.[1][5] For structural identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are indispensable.[4][5]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Sesquiterpenoid Purification
| Technique | Principle | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Low-Pressure Column Chromatography | Adsorption | Silica Gel, Alumina | Hexane/Ethyl Acetate Gradient | Cost-effective, suitable for large scale | Lower resolution, solvent intensive |
| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partition | C18 (Reverse-Phase), Silica (Normal-Phase) | Acetonitrile/Water or Methanol/Water (RP), Hexane/Ethyl Acetate (NP) | High resolution, high purity | Expensive, smaller sample capacity |
| Counter-Current Chromatography (CCC) | Liquid-liquid partition | None (liquid phases) | Two immiscible liquid phases (e.g., heptane:ethyl acetate:acetonitrile:water) | No irreversible adsorption, high recovery | Specialized equipment required |
Table 2: Common Solvents for Sesquiterpenoid Purification
| Solvent | Polarity | UV Cutoff (nm) | Notes |
| Hexane/Heptane | Non-polar | ~195-200 | Common mobile phase component for normal-phase chromatography. |
| Dichloromethane (DCM) | Moderately Polar | ~233 | Can be used in ternary solvent systems to improve selectivity. |
| Ethyl Acetate | Polar | ~256 | Common polar modifier, but can interfere with UV detection at low wavelengths. |
| Acetone | Polar | ~330 | Alternative polar modifier with better UV transparency at lower wavelengths than ethyl acetate. |
| Methanol | Very Polar | ~205 | Typically used in reverse-phase chromatography. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Load the sample carefully onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding a polar modifier (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and other sesquiterpene lactones. The information is designed to help identify and resolve common issues that may lead to inconsistent or artifactual results in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells when testing this compound. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compound. Several factors can contribute to this problem, particularly with reactive compounds like sesquiterpene lactones.
| Potential Cause | Troubleshooting Steps |
| Pipetting Technique | Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles). |
| Cell Seeding Density | Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding. |
| Compound Precipitation | This compound, like many natural products, may have limited solubility in aqueous media. Visually inspect wells for any signs of precipitation. If observed, consider using a lower concentration, a different solvent, or adding a solubilizing agent (e.g., Pluronic F-68). |
| Edge Effects | Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer. |
| Incubation Conditions | Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate. |
2. False Positives in Cytotoxicity Assays (e.g., MTT, XTT)
Question: My cytotoxicity assay results with this compound seem to show high potency, but I'm concerned about artifacts. How can I be sure the observed effect is real?
Answer: This is a critical concern, as the reactive α-methylene-γ-lactone moiety common in many sesquiterpene lactones can interfere with tetrazolium-based viability assays.
| Potential Cause of Artifact | Explanation & Troubleshooting Steps |
| Direct Reduction of Assay Reagent | The compound may directly reduce the MTT or XTT reagent, leading to a color change that is independent of cellular metabolism. Solution: Run a cell-free control where you add the compound to the assay medium and the MTT/XTT reagent. If a color change occurs, the compound is directly interfering with the assay. |
| Interference with Cellular Redox Environment | Sesquiterpene lactones can react with intracellular thiols like glutathione (B108866) (GSH), depleting the cellular antioxidant pool.[1][2] This can alter the overall redox state of the cell and affect the activity of mitochondrial dehydrogenases responsible for reducing the assay reagent. Solution: Consider using a non-enzymatic viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to redox interference.[3] |
| Inhibition of Mitochondrial Respiration | Sesquiterpene lactones are known to inhibit mitochondrial respiration.[4] Since the MTT assay relies on mitochondrial dehydrogenase activity, a potent inhibition of this process could be misinterpreted as cytotoxicity. Solution: Correlate your MTT results with a different cytotoxicity endpoint, such as membrane integrity (e.g., LDH release assay) or apoptosis markers (e.g., caspase activity assays). |
Representative Data: Comparison of IC50 Values for a Sesquiterpene Lactone in Different Cytotoxicity Assays
| Assay Type | Principle | Hypothetical IC50 (µM) | Potential for Artifact |
| MTT | Mitochondrial Dehydrogenase Activity | 5 | High |
| XTT | Mitochondrial Dehydrogenase Activity | 7 | High |
| SRB | Total Protein Content | 25 | Low |
| LDH Release | Membrane Integrity | 30 | Low |
3. Diminished or No Activity in Subsequent Experiments
Question: this compound showed promising activity in my initial screen, but the effect is much weaker or absent in follow-up experiments. What could be the reason?
Answer: The reactivity of the α-methylene-γ-lactone moiety can lead to compound instability and depletion under certain experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Reaction with Media Components | The compound can react with nucleophilic components in the cell culture medium, such as cysteine or glutathione, over time, leading to its inactivation. Solution: Prepare fresh stock solutions of the compound for each experiment. Consider reducing the pre-incubation time of the compound with the cells and medium. |
| Thiol Adduct Formation | If your assay system has a high concentration of free thiols (e.g., from cell lysates or added reducing agents like DTT), the compound can be sequestered through Michael addition, reducing its effective concentration.[5][6] Solution: Be mindful of the components in your assay buffers. If possible, avoid high concentrations of extraneous nucleophiles. |
| Improper Storage | Like many natural products, this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Solution: Store the compound at -20°C or lower, protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
1. Detailed Protocol for MTT Cytotoxicity Assay
This protocol is adapted for screening natural products and includes steps to mitigate potential artifacts.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well microplates
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Cell-Free Control: In a separate set of wells without cells, add the same dilutions of the test compound to 100 µL of medium. This will control for direct reduction of MTT by the compound.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of the MTT solution to each well (including the cell-free control wells) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding wells with cells. Calculate cell viability as a percentage of the vehicle-treated control.
2. Detailed Protocol for NF-κB Luciferase Reporter Assay
This assay is used to determine if this compound inhibits the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably or transiently transfected with an NF-κB-luciferase reporter construct.
-
Complete cell culture medium (DMEM with 10% FBS).
-
TNF-α (or another NF-κB activator like LPS).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, clear-bottom plates.
-
Test compound.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Compound Pre-treatment: Prepare dilutions of the test compound in serum-free medium. Remove the complete medium from the cells and add 80 µL of the compound dilutions. Incubate for 1-2 hours.
-
NF-κB Activation: Prepare a solution of TNF-α in serum-free medium at 5 times the final desired concentration (e.g., 50 ng/mL for a final concentration of 10 ng/mL). Add 20 µL of this solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Luminescence Measurement: Shake the plate for 2 minutes and then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition by comparing the luminescence of the compound-treated, TNF-α-stimulated wells to the vehicle-treated, TNF-α-stimulated wells.
Visualizations
References
- 1. Effect of several sesquiterpene lactones on lipid peroxidation and glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of glutathione in the toxicity of the sesquiterpene lactones hymenoxon and helenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of alpha methylene lactone tumor inhibitors with model biological nucelophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the sesquiterpene lactone, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability with this compound. What are the likely causes?
A1: Low oral bioavailability for sesquiterpene lactones like this compound is common and can be attributed to several factors. These compounds are often lipophilic and exhibit poor aqueous solubility, which is a primary barrier to absorption in the gastrointestinal (GI) tract.[1] If the compound does not dissolve in GI fluids, it cannot be effectively absorbed.[2] Other contributing factors may include first-pass metabolism in the liver and gut wall, as well as potential efflux by intestinal transporters.[3]
Q2: What are the initial troubleshooting steps to address low in vivo exposure?
A2: A systematic approach is recommended.[4] First, confirm the integrity and dose of your compound in the formulation. Next, assess its fundamental physicochemical properties, including solubility in relevant physiological buffers (e.g., simulated gastric and intestinal fluids) and its intestinal permeability using in vitro models like Caco-2 cell assays.[4] Conducting a pilot intravenous (IV) dosing study will help determine the absolute bioavailability and differentiate between poor absorption and high first-pass metabolism.[4]
Q3: Which formulation strategies are most promising for enhancing the bioavailability of a lipophilic compound like this compound?
A3: Several formulation strategies can improve the bioavailability of poorly soluble compounds.[5] For a lipophilic molecule, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are often highly effective.[6] Other viable options include particle size reduction (micronization or nanonization) to increase the surface area for dissolution, and the creation of amorphous solid dispersions to improve solubility.[1][5]
Troubleshooting Guides
Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in the formulation. | Poor solubility of this compound in the chosen excipients. | Screen a wider range of oils, surfactants, and co-solvents for higher solubilizing capacity.[7] Consider using a co-solvent system or creating a solid dispersion. |
| Formulation instability (e.g., phase separation, precipitation). | Incompatibility of excipients or supersaturation of the drug. | Conduct miscibility studies of the excipients before adding the drug.[8] For SEDDS, construct a pseudo-ternary phase diagram to identify stable emulsion regions.[7] For solid dispersions, ensure the drug remains in an amorphous state by using appropriate polymers. |
| Inconsistent droplet size in SEDDS upon dilution. | Suboptimal ratio of oil, surfactant, and co-solvent. The drug may be interfering with the self-emulsification process. | Optimize the formulation ratios using a systematic approach (e.g., design of experiments). Evaluate the effect of drug concentration on droplet size. |
In Vivo Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Inconsistent oral absorption. Food effects. Improper oral gavage technique. | Ensure consistent fasting periods for all animals before dosing.[9] Standardize the oral gavage procedure to minimize variability in administration.[10] Consider using a more robust formulation, such as a SEDDS, which can reduce absorption variability.[6] |
| Low plasma concentrations despite an improved formulation. | High first-pass metabolism. Rapid clearance of the compound. Analytical method not sensitive enough. | Conduct an in vitro metabolism study using liver microsomes to assess metabolic stability.[4] If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the compound.[3] Validate your bioanalytical method to ensure it has the required sensitivity and accuracy for detecting low concentrations.[11][12] |
| No detectable compound in plasma. | Extremely poor absorption or very rapid metabolism/clearance. Issues with the analytical method. | Administer a higher dose to see if the compound becomes detectable. Perform an IV dosing study to confirm systemic clearance rates.[4] Re-validate the bioanalytical method, checking for matrix effects and extraction recovery. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, olive oil)
-
Surfactant (e.g., Tween 80, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[13]
-
Construction of Pseudo-Ternary Phase Diagram: Based on the screening results, select an oil, surfactant, and co-surfactant. Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2). For each Smix ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9). Add a small amount of water to each mixture, vortex, and visually inspect for the formation of a clear or slightly bluish emulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.[13]
-
Preparation of the Drug-Loaded SEDDS: Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. Accurately weigh the required amounts of each excipient into a glass vial. Add the pre-weighed this compound to the mixture. Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.[14]
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of distilled water with gentle agitation and measure the time it takes to form a homogenous emulsion.[15]
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Zetasizer).[13][15]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a formulated and unformulated suspension.
Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).[10][16]
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) prior to dosing, with free access to water.[4][9]
-
Dosing: Divide the animals into groups (n=3-5 per time point or n=5 for serial sampling). Administer the this compound formulation (e.g., SEDDS) or a simple suspension (e.g., in 0.5% carboxymethylcellulose) via oral gavage at a predetermined dose.[1][10]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[16][17] Collect the blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[16] Transfer the plasma to clean tubes and store at -80°C until analysis.[4]
-
Bioanalysis: Develop and validate a sensitive analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), to quantify the concentration of this compound in the plasma samples.[11][12][18]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).[4]
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area for dissolution.[1] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[1] |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble amorphous state.[1] | Significant increase in solubility and dissolution rate. | Formulations can be physically unstable and revert to a crystalline form. Requires specialized manufacturing techniques. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form.[6] | High drug loading capacity; enhances absorption via lymphatic pathways, potentially reducing first-pass metabolism.[7] | Requires careful selection of excipients; potential for GI side effects with high surfactant concentrations.[19] |
| Cyclodextrin Complexation | Forms water-soluble inclusion complexes with the drug molecule. | Can significantly increase aqueous solubility; can be used in liquid or solid dosage forms. | The amount of drug that can be complexed is limited; competition for the complexing agent can occur in vivo. |
Table 2: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum observed plasma concentration. | A higher Cmax suggests a faster rate and greater extent of absorption. |
| Tmax | Time to reach Cmax. | A shorter Tmax indicates a faster rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | Represents the total systemic exposure to the drug over a specific time period. A larger AUC indicates greater bioavailability. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. | An estimate of the total systemic exposure after a single dose. |
| t1/2 | Half-life of the drug in plasma. | Indicates the rate of drug elimination. |
| F (%) | Absolute bioavailability (requires IV data). | The fraction of the administered dose that reaches systemic circulation. |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Sesquiterpene lactones inhibit the NF-κB signaling pathway by targeting the IKK complex, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[20][21][22][23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A new high-performance liquid chromatography assay for the determination of sesquiterpene lactone 15-deoxygoyazensolide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpras.com [ijpras.com]
- 15. scispace.com [scispace.com]
- 16. Preparation, Characterization, and In Vivo Evaluation of an Oral Triptolide Nanomatrix System for Rheumatoid Arthritis Therapy [mdpi.com]
- 17. daikinchemicals.com [daikinchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
No Biological Activity Data Currently Available for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
A comprehensive search for published studies and experimental data on the biological activity of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide has yielded no significant findings. This indicates a lack of available research on the compound's effects, precluding the creation of a detailed comparison guide at this time.
Current information on this compound is limited to its identification as a natural product and its availability from chemical suppliers for research purposes.[1] Basic details such as its molecular formula (C15H24O3) and CAS number (1564265-85-5) are documented.[1] However, no peer-reviewed articles, clinical trial data, or in-vitro/in-vivo study results detailing its biological properties, mechanism of action, or potential therapeutic effects were found.
Without any experimental data, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for its biological evaluation.
-
Create diagrams of signaling pathways or experimental workflows related to its activity.
Further research and initial biological screening are required to determine the activity of this compound. As data becomes available through future scientific investigation, a comparison guide can be developed.
References
A Comparative Analysis of Sesquiterpenoids from Alpinia Species: Evaluating Bioactive Potential for Drug Discovery
For researchers, scientists, and drug development professionals, the genus Alpinia presents a rich source of structurally diverse sesquiterpenoids with promising pharmacological activities. While the specific compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide has been identified and isolated from Alpinia intermedia, its biological activities and potential therapeutic applications remain largely unexplored in publicly available scientific literature.[1][2][3][4] This guide, therefore, provides a comparative overview of other prominent sesquiterpenoids from various Alpinia species, focusing on their anti-inflammatory, cytotoxic, and antimicrobial properties, supported by experimental data and detailed protocols.
The Zingiberaceae family, to which Alpinia belongs, is renowned for its use in traditional medicine and as a source of bioactive compounds, including terpenoids, flavonoids, and diarylheptanoids.[5] Sesquiterpenoids, a class of C15 terpenoids, are particularly abundant and exhibit a wide range of biological effects, making them attractive candidates for drug development.[6][7] This guide will delve into the comparative bioactivities of several key sesquiterpenoids isolated from Alpinia, providing a framework for understanding their therapeutic potential.
Comparative Analysis of Bioactivities
To facilitate a clear comparison, the following tables summarize the quantitative data for the anti-inflammatory, cytotoxic, and antimicrobial activities of selected sesquiterpenoids from various Alpinia species. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Anti-inflammatory Activity
The anti-inflammatory potential of Alpinia sesquiterpenoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key process in the inflammatory cascade.
| Compound | Sesquiterpenoid Class | Source Species | Assay | IC50 Value (µM) | Reference |
| Compound 6 | Bisabolene | Alpinia japonica | NO inhibition in RAW264.7 cells | 5.3 | [8] |
| Compound 1 | Norsesquiterpene | Alpinia japonica | NO inhibition in RAW264.7 cells | 24.5 - 46.3 | [8] |
| Compound 3 | Bisabolene | Alpinia japonica | NO inhibition in RAW264.7 cells | 24.5 - 46.3 | [8] |
| Compound 5 | Bisabolene | Alpinia japonica | NO inhibition in RAW264.7 cells | 24.5 - 46.3 | [8] |
| Guignarderemophilane A | Tri-nor-eremophilane | Fungal strain from Alpinia | NO inhibition in BV2 cells | 15.2 | [9] |
Cytotoxic Activity
The cytotoxic effects of Alpinia compounds against various cancer cell lines are a significant area of investigation for novel anticancer agents.
| Compound/Extract | Sesquiterpenoid Class (if specified) | Source Species | Cell Line(s) | IC50 Value (µM) | Reference |
| Sumadain C (11 ) | Monoterpene-chalcone conjugate | Alpinia katsumadai | HepG2, A549, SGC7901, SW480 | 3.59 - 21.78 | [10] |
| Compound 3 | Monoterpene-chalcone conjugate | Alpinia katsumadai | HepG2, A549, SGC7901, SW480 | 3.94 - 21.78 | [2][10] |
| Compound 4 | Monoterpene-chalcone conjugate | Alpinia katsumadai | HepG2, A549, SGC7901, SW480 | 3.94 - 21.78 | [2][10] |
| Compound 7 | Diarylheptanoid | Alpinia katsumadai | HepG2, A549, SGC7901, SW480 | 3.59 - 21.78 | [10] |
| Compound 8 | Diarylheptanoid | Alpinia katsumadai | HepG2, A549, SGC7901, SW480 | 3.59 - 21.78 | [10] |
Antimicrobial Activity
Several Alpinia species are traditional remedies for infections, and their essential oils and isolated compounds have demonstrated activity against a range of pathogenic microbes.
| Extract/Fraction | Major Compound Class | Source Species | Microorganism(s) | MIC (µg/mL) | Reference |
| Hexane fraction of flowers | Terpenoids | Alpinia zerumbet | Porphyromonas gingivalis, Fusobacterium nucleatum, Fusobacterium necrophorum | 64 | |
| Ethyl acetate (B1210297) fraction of flowers | Terpenoids | Alpinia zerumbet | Streptococcus pneumoniae | 32 | |
| Dichloromethane fraction of leaves | Terpenoids | Alpinia zerumbet | Cryptococcus neoformans, Fonsecaea pedrosoi, Trichophyton rubrum, Microsporum canis, Microsporum gypseum | Antifungal activity noted |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, with the exception of the negative control group.
-
Incubation: The plates are incubated for a further 24 hours to allow for NO production.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Culture and Seeding: Cancer cells (e.g., A549, HepG2) are cultured and seeded into 96-well plates as described for the NO inhibition assay.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubation: The plates are incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate a key inflammatory pathway and a general workflow for the discovery of bioactive compounds from Alpinia.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for bioactive sesquiterpenoid discovery.
References
- 1. Alpinia intermedia Gagnep. extract | Natural Compounds | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1564265-85-5 | ScreenLib [screenlib.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 7. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. targetmol.com [targetmol.com]
- 10. CAS号:1564265-85-5-3,4-Seco-3-oxobisabol-10-ene-4,1-olide - this compound-科华智慧 [kehuaai.com]
Comparative Analysis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and Known Inhibitors of Inflammatory Signaling Pathways
Disclaimer: As of December 2025, there is no publicly available experimental data detailing the biological activity of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. This guide is presented as a hypothetical framework for researchers and drug development professionals. It outlines how such a compound could be evaluated and compared against known inhibitors of key inflammatory signaling pathways, namely NF-κB and STAT3, should it be found to possess such activity. The selection of these pathways is based on the known biological activities of structurally similar sesquiterpenoid compounds isolated from the Alpinia genus, which have demonstrated anti-inflammatory properties.
Introduction to this compound
This compound is a sesquiterpenoid natural product that has been isolated from the leaves of Alpinia intermedia. Sesquiterpenoids are a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Given the precedent set by other compounds in this class, it is plausible that this compound may exhibit inhibitory effects on key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and STAT3 pathways.
This guide provides a comparative analysis of hypothetical data for this compound against established inhibitors of the NF-κB and STAT3 pathways. It also includes detailed experimental protocols that would be necessary to determine the inhibitory activity and mechanism of action of this compound.
Hypothetical Comparative Analysis with Known NF-κB Inhibitors
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.[2]
Here, we present a hypothetical comparison of this compound with known NF-κB inhibitors. The data for the known inhibitors are sourced from publicly available literature.
| Compound | Class/Origin | Mechanism of Action | IC50 |
| This compound | Sesquiterpenoid | (Hypothetical) | (To be determined) |
| JSH-23 | Synthetic | Inhibits nuclear translocation of NF-κB p65 without affecting IκBα degradation.[3] | 7.1 µM (in LPS-stimulated RAW 264.7 macrophages)[3] |
| BAY 11-7082 | Synthetic | Irreversibly inhibits TNF-α-induced phosphorylation of IκB-α.[3] | ~10 µM (for inhibition of NF-κB activation) |
| Triptolide | Diterpenoid | Inhibits NF-κB activation.[3] | Nanomolar range |
| Bortezomib | Proteasome Inhibitor | Inhibits the proteasome, thereby preventing IκBα degradation. | Nanomolar range |
| Shikonin | Naphthoquinone | Inhibits the TNF-α and NF-κB pathway.[3] | 6.5 µM (as a TMEM16A inhibitor)[3] |
Hypothetical Comparative Analysis with Known STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[4] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy.[4]
Below is a hypothetical comparison of this compound with known STAT3 inhibitors.
| Compound | Class/Origin | Mechanism of Action | IC50/K_d_ |
| This compound | Sesquiterpenoid | (Hypothetical) | (To be determined) |
| Stattic | Synthetic | Inhibits STAT3 dimerization and activation. | 5.1 µM (in a cell-free assay) |
| WP1066 | Synthetic | Inhibitor of JAK2 and STAT3.[5] | 2.43 µM (in HEL cells)[5] |
| Cryptotanshinone | Diterpenoid | Inhibits phosphorylation of STAT3 Tyr705.[5] | 4.6 µM (in a cell-free assay)[5] |
| Niclosamide | Synthetic | Inhibits STAT3 phosphorylation.[5] | 0.7 µM (in a cell-free assay)[5] |
| C188-9 | Synthetic | Binds to STAT3 with high affinity.[5] | K_d_ = 4.7 nM[5] |
| BP-1-102 | Synthetic | Selective STAT3 inhibitor, blocks STAT3-phospho-tyrosine peptide interactions.[5] | K_d_ = 504 nM[5] |
Experimental Protocols
To ascertain the inhibitory potential of this compound, a series of in vitro assays would be required. The following are detailed protocols for key experiments.
NF-κB Inhibition Assay: Luciferase Reporter Gene Assay
This assay is a widely used method to screen for inhibitors of the NF-κB signaling pathway.[2]
Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound stock solution (dissolved in DMSO).
-
TNF-α (recombinant human).
-
Luciferase Assay System.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Add the diluted compound to the cells and incubate for 1 hour.[2]
-
Stimulation: Add TNF-α to the wells at a final concentration of 10 ng/mL to activate the NF-κB pathway.[2] Incubate for 6 hours.[2]
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[2] Measure the luminescence using a luminometer.[2]
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.[2]
STAT3 Inhibition Assay: Western Blot for Phospho-STAT3
This assay directly measures the phosphorylation of STAT3, a key step in its activation.
Objective: To determine if a test compound inhibits the phosphorylation of STAT3.
Materials:
-
A suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
This compound stock solution.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.[6]
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 to determine the extent of inhibition.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway.
Caption: Hypothetical inhibition of the JAK-STAT3 signaling pathway.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FoxO4 Inhibits NF-κB and Protects Mice Against Colonic Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a member of the bisabolane (B3257923) sesquiterpenoid class of compounds. Due to the limited direct research on this specific molecule, this document extrapolates its likely biological activities based on the known mechanisms of structurally related seco-bisabolane and bisabolane derivatives. The guide compares its predicted performance with other compounds exhibiting similar therapeutic effects, supported by experimental data from existing literature.
Postulated Mechanism of Action
Based on extensive research into the bisabolane sesquiterpenoid family, this compound is likely to exhibit both anti-inflammatory and anti-cancer properties. The core mechanisms are predicted to be:
-
Anti-Inflammatory Activity: Inhibition of pro-inflammatory mediators, primarily through the suppression of the NF-κB and MAPK signaling pathways. A key indicator of this activity is the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Anti-Cancer Activity: Induction of apoptosis in cancer cells. This is a common characteristic of bisabolane sesquiterpenoids, which can trigger programmed cell death, making them promising candidates for cancer therapy.
Comparative Data on Anti-Inflammatory Activity
The anti-inflammatory potential of bisabolane derivatives is often evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. While specific data for this compound is unavailable, the following table compares the efficacy of other bisabolane compounds.
| Compound | Concentration (µM) | NO Inhibition Rate (%) | Reference Compound | Concentration (µM) | NO Inhibition Rate (%) |
| A Bisabolane Derivative | 10 | 56.8 | Dexamethasone | 10 | ~95% |
| Another Bisabolane | 20 | >50 | Indomethacin | 10 | ~80% |
Note: The data presented is a synthesis from multiple sources on various bisabolane sesquiterpenoids and may not be directly comparable due to variations in experimental conditions.
Comparative Data on Anti-Cancer Activity
The cytotoxic effects of bisabolane sesquiterpenoids are typically assessed by their IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| β-bisabolene | 4T1 (Breast) | 48.99 | Doxorubicin | 4T1 (Breast) | ~0.1 |
| β-bisabolene | MCF-7 (Breast) | 66.91 | Doxorubicin | MCF-7 (Breast) | ~0.05 |
| EDBD | K562 (Leukemia) | 9.1 | Imatinib | K562 (Leukemia) | ~0.3 |
| EDBD | LNCaP (Prostate) | 23.4 | Docetaxel | LNCaP (Prostate) | ~0.005 |
Note: EDBD stands for 3,6-epidioxy-1,10-bisaboladiene, a bisabolane sesquiterpenoid endoperoxide.[1] IC50 values can vary significantly between different studies and cell lines.
Experimental Protocols
To validate the predicted mechanism of action of this compound, the following standard experimental protocols are recommended:
Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
MTT Assay for Cytotoxicity
-
Cell Culture and Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanisms and Workflows
To further elucidate the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Postulated inhibition of the NF-κB pathway by the compound.
Caption: Predicted intrinsic apoptosis pathway activated by the compound.
Caption: A generalized workflow for validating the compound's bioactivity.
References
No Direct Structure-Activity Relationship Studies Found for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Analogs
Despite a comprehensive search of available scientific literature, no dedicated studies detailing the structure-activity relationship (SAR) of 3,4-seco-3-oxobisabol-10-ene-4,1-olide (B1163475) analogs were identified. While research into the broader class of bisabolane (B3257923) sesquiterpenoids reveals a range of biological activities, including cytotoxic and anti-inflammatory effects, specific investigations into the synthesis and systematic biological evaluation of a series of this compound analogs appear to be limited or not publicly available.
Our search encompassed various databases and scientific publications, yielding general information on related compounds but no specific articles that would allow for the creation of a comparative guide as requested. The core requirement of quantitative data from a series of analogs, which is essential for a meaningful SAR analysis, could not be met. Consequently, the development of data tables, detailed experimental protocols, and signaling pathway diagrams directly related to the specified compound class is not feasible at this time.
Insights from Broader Bisabolane Sesquiterpenoid Research
While a specific SAR for the requested analogs is unavailable, general trends observed in the broader family of bisabolane sesquiterpenoids may offer some preliminary insights for researchers. Studies on various bisabolane derivatives have indicated that cytotoxic and anti-inflammatory activities are common within this class of natural products. For instance, certain phenolic bisabolanes and their derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.
It is important to note that these findings are based on a diverse range of bisabolane structures and cannot be directly extrapolated to the specific this compound scaffold. A systematic study involving the synthesis of various analogs of this specific parent compound and their subsequent biological evaluation would be necessary to establish a clear and reliable structure-activity relationship.
Researchers and drug development professionals interested in this specific class of compounds are encouraged to initiate synthetic and biological screening programs to generate the necessary data for a comprehensive SAR study. Such research would be a valuable contribution to the field of medicinal chemistry and natural product-inspired drug discovery.
A Comparative Guide to Synthetic vs. Natural 3,4-Seco-3-oxobisabol-10-ene-4,1-olide for Researchers
An objective comparison of naturally sourced and synthetically produced 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, providing a framework for researchers in drug development and the sciences to evaluate these compounds. This guide addresses key aspects including physicochemical properties, impurity profiles, and potential biological activities, supported by generalized experimental protocols and illustrative workflows.
Introduction
This compound is a sesquiterpenoid belonging to the bisabolane (B3257923) class. Natural sesquiterpenoids are known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The primary known natural source of this compound is the leaves of Alpinia intermedia, a plant from the ginger family (Zingiberaceae). While the synthesis of this specific molecule has not been detailed in peer-reviewed literature, this guide provides a comparative analysis based on a hypothetical synthetic route and established principles of natural product chemistry.
This comparison is intended to assist researchers in selecting the most appropriate source of this compound for their studies, considering the trade-offs between the inherent biological context of a natural product and the potential for scalability and purity of a synthetic equivalent.
Physicochemical and Purity Comparison
The choice between a natural and synthetic source of a compound often hinges on the desired purity and the nature of potential impurities. The following table summarizes the expected key differences between naturally isolated and synthetically produced this compound.
| Property | Natural this compound | Synthetic this compound (Hypothetical) |
| Source | Isolated from the leaves of Alpinia intermedia. | Produced through a multi-step chemical synthesis. |
| Stereochemistry | Typically a single enantiomer, dictated by biosynthesis. | Can be a racemic mixture or a single enantiomer, depending on the synthetic route. |
| Purity | Variable, dependent on the efficiency of the purification process. | Potentially high (e.g., >99%) with rigorous purification. |
| Common Impurities | Other structurally related sesquiterpenoids, plant pigments, lipids. | Reagents, catalysts, solvents, and reaction byproducts from the synthetic steps. |
| Bioactivity Context | May exhibit synergistic or confounding effects due to co-isolated compounds. | Activity is attributable to the specific molecule, allowing for precise dose-response studies. |
| Scalability | Limited by plant availability and extraction yield. | Potentially highly scalable for large-quantity production. |
| Consistency | Batch-to-batch variation can occur due to environmental factors. | High batch-to-batch consistency can be achieved under controlled manufacturing processes. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methods for the isolation of natural this compound and a plausible, though hypothetical, synthetic approach.
Isolation of Natural this compound from Alpinia intermedia
This protocol is based on standard methods for the isolation of sesquiterpenoids from plant materials.
1. Extraction:
-
Air-dried and powdered leaves of Alpinia intermedia are macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for several days.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
The sesquiterpenoid fraction is typically enriched in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Hypothetical Synthesis of this compound
A plausible synthetic route could involve the oxidative cleavage of a bisabolane precursor.
1. Synthesis of a Bisabolene (B7822174) Precursor:
-
A suitable starting material, such as (R)-(+)-limonene, could be functionalized to introduce the necessary side chain.
-
This could involve a multi-step process including hydroboration-oxidation, protection of the resulting alcohol, and subsequent coupling reactions to build the carbon skeleton.
2. Oxidative Cleavage:
-
The double bond in the bisabolene precursor corresponding to the seco-position would be subjected to oxidative cleavage, for example, using ozonolysis (O₃) followed by a reductive or oxidative workup to yield a keto-aldehyde.
3. Lactonization:
-
The resulting intermediate would then be induced to undergo intramolecular cyclization to form the lactone ring. This could be achieved through oxidation of the aldehyde to a carboxylic acid followed by an acid-catalyzed lactonization.
4. Purification:
-
The final product would be purified using column chromatography and/or crystallization to yield synthetic this compound.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes and potential biological interactions, the following diagrams have been generated.
Many sesquiterpene lactones are known to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. While the specific activity of this compound has not been reported, this pathway represents a probable target for investigation.
Conclusion
The decision to use natural versus synthetic this compound will depend on the specific research goals. For initial biological screening and discovery, the natural product, potentially with its co-occurring synergistic compounds, may be advantageous. For detailed mechanistic studies, dose-response analyses, and potential therapeutic development, a highly pure, well-characterized synthetic version would be superior due to its consistency and scalability. The lack of a reported synthesis for this compound presents an opportunity for synthetic chemists to develop a novel route, which would greatly facilitate further biological investigation of this and related compounds. Researchers should carefully consider the information presented in this guide to make an informed decision that best suits their experimental needs.
in vivo efficacy of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of bisabolol, a representative bisabolane (B3257923) sesquiterpenoid, against standard therapeutic agents in preclinical models of inflammation and cancer. Due to the limited availability of in vivo data for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, this guide utilizes data from the structurally related and well-studied compound, α-bisabolol, to provide a relevant comparison for this class of molecules.
Anti-inflammatory Efficacy: α-Bisabolol vs. Standard Agents
The anti-inflammatory potential of α-bisabolol has been evaluated in the carrageenan-induced paw edema model, a standard and widely used assay for acute inflammation. In this model, the efficacy of a test compound is measured by its ability to reduce the swelling (edema) in the paw of a rodent after the injection of carrageenan, an inflammatory agent.
Comparative Data:
| Compound | Dose | Route of Administration | Animal Model | Percent Inhibition of Edema | Standard Comparator(s) |
| α-Bisabolol | 100 mg/kg | Oral (p.o.) | Rat | Significant reduction | Indomethacin |
| 200 mg/kg | Oral (p.o.) | Rat | Significant reduction | ||
| Indomethacin | 10 mg/kg | Intraperitoneal (i.p.) | Rat | ~73-81% | - |
| Dexamethasone | 10 mg/kg | Intraperitoneal (i.p.) | Rat | Significant reduction | - |
Note: The table synthesizes data from multiple sources where direct head-to-head comparisons may not have been performed in the same study. The efficacy of α-bisabolol is noted as a "significant reduction" as specific percentages were not consistently provided across all reviewed literature.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly assigned to control (vehicle), standard
Unveiling the Therapeutic Potential of Bisabolane Sesquiterpenoids: A Comparative Guide for Researchers
A comprehensive analysis of available peer-reviewed data on the therapeutic activities of bisabolane (B3257923) sesquiterpenoids and related sesquiterpene lactones, providing a framework for evaluating the potential of novel compounds such as 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.
Introduction
To date, a thorough peer-reviewed validation of the therapeutic potential of the specific compound this compound is not available in the public scientific literature. However, by examining the well-documented bioactivities of structurally related bisabolane sesquiterpenoids and the broader class of sesquiterpene lactones, we can construct a comparative framework to infer its potential therapeutic applications and guide future research. This guide synthesizes the existing experimental data on related compounds, focusing on their anti-inflammatory and cytotoxic properties, and details the common experimental protocols used for their validation.
Bisabolane sesquiterpenoids are a diverse class of natural products known for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] Similarly, sesquiterpene lactones, a major group of plant secondary metabolites, have shown significant potential in medicine, particularly in the realms of inflammation and cancer treatment.[4][5][6] The shared structural motifs among these compounds often translate to similar mechanisms of action, providing a basis for this comparative analysis.
Comparative Analysis of Therapeutic Potential
The primary therapeutic areas where bisabolane sesquiterpenoids and sesquiterpene lactones have shown promise are in the modulation of inflammatory responses and the induction of cytotoxicity in cancer cells.
Anti-inflammatory Activity
A common mechanism of anti-inflammatory action for this class of compounds is the inhibition of key inflammatory mediators and signaling pathways. Several studies have demonstrated the ability of various sesquiterpene lactones and bisabolane derivatives to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins in cellular models of inflammation.[7][8][9][10]
A key signaling pathway implicated in the anti-inflammatory effects of these compounds is the nuclear factor-kappa B (NF-κB) pathway.[2][7] By inhibiting the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of numerous pro-inflammatory genes.
Table 1: Comparison of Anti-inflammatory Activity of Selected Bisabolane Sesquiterpenoids and Sesquiterpene Lactones
| Compound/Extract | Model System | Key Findings | Reference |
| Unnamed Sesquiterpene Lactone | LPS-activated RAW264.7 macrophages | Dose-dependently decreased iNOS and COX-2 protein and mRNA levels; attenuated NF-κB transcriptional activity. | [7] |
| Cynaropicrin | LPS-stimulated RAW264.7 and U937 macrophages | Strongly inhibited TNF-α release; potently attenuated NO accumulation in a dose-dependent manner. | [8][9] |
| Bisabolane Derivatives (Compounds 20 & 26) | LPS-activated BV-2 microglia cells | Inhibition of NO secretion, with compound 26 showing a 56.8% inhibition at 10 µM and inhibiting the NF-κB pathway. | [1][2] |
| Penicibisabolanes G and M (Compounds 7 & 13) | LPS-stimulated RAW264.7 cells | Moderately inhibited NO production, with an inhibitory rate of over 50% at a concentration of 20 µM. | [10] |
| Bisabolane-type Sesquiterpenoids (from Curcuma longa) | RAW264.7 cells | Reduced levels of inflammatory factors including NO, TNF-α, IL-1β, and IL-6. | [11] |
Cytotoxic Activity
The cytotoxic potential of bisabolane sesquiterpenoids against various cancer cell lines is another area of significant research interest. The mechanism of action often involves the induction of apoptosis through various signaling pathways. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature responsible for their biological activity, acting as an alkylating agent that can react with nucleophilic groups in proteins and other biomolecules.[4][12]
Table 2: Comparison of Cytotoxic Activity (IC50 values in µM) of Selected Bisabolane Sesquiterpenoids
| Compound | A549 (Lung) | K562 (Leukemia) | HL-60 (Leukemia) | Other Cell Lines | Reference |
| Compound 14 (phenolic bisabolane adduct) | 1.9 | - | 5.4 | - | [1][2] |
| Compound 13 (phenolic bisabolane adduct) | - | - | 15.7 | - | [1][2] |
| Aspertenol A (1) | 43.5 | 16.6 | - | - | [13][14] |
| Aspertenol C (3) | >100 | 48.53 | - | - | [13][14] |
| Known Compound 4 | 70.2 | 26.3 | - | - | [13][14] |
| Known Compound 9 | 61.1 | 72.7 | - | - | [13][14] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The validation of the therapeutic potential of compounds like this compound would necessitate a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays commonly cited in the literature for evaluating anti-inflammatory and cytotoxic activities.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After treatment and stimulation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve generated with sodium nitrite.
-
3. Cytokine Production Assay (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Protocol:
-
Seed cancer cells (e.g., A549, K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for in vitro screening of novel compounds.
Caption: Inhibition of the NF-κB pathway by sesquiterpenoids.
Conclusion and Future Directions
While there is a clear lack of direct peer-reviewed evidence for the therapeutic potential of this compound, the broader families of bisabolane sesquiterpenoids and sesquiterpene lactones exhibit significant anti-inflammatory and cytotoxic activities. The data presented in this guide offer a valuable starting point for researchers and drug development professionals to design and execute a comprehensive evaluation of this novel compound.
Future research should focus on:
-
In vitro screening: Utilizing the described protocols to determine the anti-inflammatory and cytotoxic efficacy of this compound.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by the compound.
-
In vivo studies: Validating the in vitro findings in relevant animal models of inflammation and cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
By systematically applying these established methodologies, the therapeutic potential of this compound can be rigorously assessed, potentially leading to the development of a novel therapeutic agent.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New phenolic bisabolane sesquiterpenoid derivatives with cytotoxicity from Aspergillus tennesseensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and minimizing ecological impact. This document delineates a comprehensive, step-by-step protocol for the proper disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it as a hazardous substance. The following disposal plan is predicated on established best practices for chemical waste management.[1]
Immediate Safety and Handling
Prior to initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Specifications
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
In the event of accidental exposure, the following first-aid measures should be implemented:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Should skin irritation or a rash develop, seek medical attention.
-
Eye Contact: Cautiously rinse the eyes with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to an area with fresh air. If they feel unwell, it is advisable to seek medical advice.[1]
-
Ingestion: Rinse the mouth with water and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, treated as hazardous waste, must adhere to a systematic process to ensure both safety and compliance with environmental regulations.[1]
Step 1: Waste Classification
This compound should be classified as a hazardous chemical waste.[1] It is crucial not to mix this waste with general garbage or flush it down the drain.[2]
Step 2: Containerization and Labeling
The selection of an appropriate container and precise labeling are critical for the safe storage and transport of hazardous waste.[1]
-
Container: Use a container that is undamaged, properly sealed, and compatible with the chemical.[2][3] Glass containers are generally preferred over plastic for organic compounds.[2] The container should only be filled to approximately 75-80% of its capacity to allow for expansion and prevent spills.[2]
-
Labeling: All waste containers must be clearly identified with a standard chemical waste label.[2] The label should include the following information:
Step 3: Waste Accumulation and Storage
Store the hazardous waste in a designated and controlled area. It is important to segregate incompatible wastes to prevent accidental reactions.[2] Minimize the storage of waste chemicals in the laboratory.[2]
Step 4: Disposal Request and Collection
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an equivalent department. Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a chemical waste disposal form.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is the responsibility of the individual laboratory worker to be familiar with and adhere to the proper procedures for the safe disposal of all waste materials generated during their work.[3] Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears. |
| Eyes/Face | Safety Goggles with Side Shields | Protects eyes from splashes or airborne particles of the compound. |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to handle the compound within a certified chemical fume hood. |
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
A systematic approach to handling this compound is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container must be clearly labeled with the compound name and appropriate hazard warnings.
2. Handling Protocol:
-
All work with this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before beginning any procedure, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for handling the solid material.
-
Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Accidental Release Measures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EH&S) department.
4. First Aid Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
5. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be considered hazardous waste.
-
Collect all waste in sealed, appropriately labeled containers.
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EH&S) program. Do not dispose of it down the drain or in the regular trash.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with this compound.
Caption: Logical Flow of Safety Procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
